Bractoppin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23FN4O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28) |
InChI Key |
UHDGSNOZRAAGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bractoppin |
Origin of Product |
United States |
Foundational & Exploratory
Bractoppin's Mechanism of Action in DNA Repair: A Technical Guide
Introduction
Bractoppin is a potent and selective small-molecule inhibitor that targets the tandem BRCA1 C-terminal (tBRCT) domain of the Breast Cancer Type 1 susceptibility protein (BRCA1).[1][2] As a critical player in the DNA Damage Response (DDR), BRCA1 orchestrates cell cycle checkpoints and DNA repair pathways, primarily Homologous Recombination (HR).[3][4] this compound's ability to selectively disrupt BRCA1-mediated signaling provides a powerful tool for researchers studying DNA repair and presents a potential therapeutic strategy for certain cancers.[5][6] This guide delineates the core mechanism of this compound, its impact on DNA repair pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of Phosphopeptide Recognition
The primary function of the BRCA1 tBRCT domain is to act as a phosphopeptide-binding module.[7][8] Following DNA damage, kinases like ATM and ATR phosphorylate various proteins, creating docking sites for BRCA1. The BRCA1 tBRCT domain specifically recognizes and binds to proteins containing a pSer-X-X-Phe consensus motif.[2][5] Key binding partners include BACH1 (also known as BRIP1), CtIP, and ABRAXAS (also known as CCDC98), which are essential for initiating the HR repair process.[7][9]
This compound functions by competitively inhibiting this crucial protein-protein interaction.[10] It occupies a binding pocket on the BRCA1 tBRCT domain, thereby preventing the engagement of its natural phosphorylated protein partners.[5][6] Structure-activity relationship studies have shown that this compound's binding involves favorable hydrophobic interactions and a pi-pi stacking interaction with the Phenylalanine residue at position 1662 (Phe1662) of BRCA1.[5][10] This specific mode of binding confers selectivity for the BRCA1 tBRCT domain over other structurally related BRCT domains, such as those found in MDC1 or TOPBP1.[5][11]
Downstream Consequences in the DNA Damage Response
By blocking the phosphopeptide recognition function of the BRCA1 tBRCT domain, this compound triggers a cascade of downstream effects that ultimately cripple the Homologous Recombination repair pathway.
-
Diminished BRCA1 Recruitment: The initial and most direct consequence of this compound's action is the failure of BRCA1 to localize to sites of DNA double-strand breaks (DSBs).[1][6] The recruitment of the entire BRCA1-A complex, which includes proteins like CCDC98, is compromised.[9]
-
Suppression of RAD51 Assembly: A critical step in HR is the assembly of the RAD51 recombinase into nucleoprotein filaments on single-stranded DNA, which is necessary for strand invasion and repair.[12] BRCA1 is essential for this process. By preventing BRCA1 from accumulating at DNA break sites, this compound effectively suppresses the subsequent assembly of RAD51 foci.[1][2][6]
-
Inhibition of G2/M Cell Cycle Arrest: BRCA1 plays a key role in activating the DNA damage-induced G2/M checkpoint, which halts cell division to allow time for DNA repair.[6] this compound has been shown to suppress this damage-induced G2 arrest, allowing cells with unrepaired DNA to proceed through the cell cycle.[1][2]
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro assays. The data is summarized below.
| Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| This compound | Human BRCA1 tBRCT | Competitive MST | IC50 | 74 nM | [1][5][10] |
-
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the binding between the BRCA1 tBRCT domain and its phosphopeptide substrate (e.g., BACH1 phosphopeptide).
-
MST: Microscale Thermophoresis.
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. This compound | RAD51 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BRCA1 ubiquitin ligase and homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRCA1, BRCA2 and DNA repair mechanisms - Against Breast Cancer [againstbreastcancer.org.uk]
- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure Activity Relationship Studies to Probe the Phosphoprotein Binding Site on the Carboxy Terminal Domains of the Breast Cancer Susceptibility Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCDC98 is a BRCA1-BRCT domain-binding protein involved in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
Bractoppin's Role in Modulating BRCA1 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Bractoppin, a selective small-molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain. We will explore its mechanism of action, its effects on BRCA1-mediated signaling pathways, and the key experimental methodologies used to characterize its activity.
Introduction to BRCA1 and the Therapeutic Potential of Targeting its tBRCT Domain
The Breast Cancer Susceptibility Protein 1 (BRCA1) is a critical tumor suppressor protein that plays a central role in maintaining genomic stability.[1] It is involved in multiple cellular processes, including DNA damage repair, cell cycle checkpoint control, and transcriptional regulation.[1] A key functional component of BRCA1 is its C-terminal region, which contains two tandem BRCT (tBRCT) domains.[1] These domains function as phosphopeptide-binding modules, recognizing and binding to phosphorylated proteins at sites of DNA damage.[1][2] This interaction is essential for the recruitment of BRCA1 to DNA double-strand breaks (DSBs) and the initiation of downstream repair processes, most notably homologous recombination (HR).[2][3]
Given the pivotal role of the BRCA1 tBRCT domain in the DNA damage response (DDR), it has emerged as an attractive target for therapeutic intervention. Small molecules that can selectively inhibit the phosphopeptide recognition function of the BRCA1 tBRCT domain could potentially modulate BRCA1-dependent signaling pathways. This compound is a first-in-class, drug-like small molecule developed to achieve this specific inhibition.[2][4][5]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the human BRCA1 tBRCT domain by preventing its interaction with phosphorylated substrate proteins.[2][4]
-
Selective Inhibition: Structure-activity relationship studies have shown that this compound engages with key residues within the BRCA1 tBRCT domain that are responsible for recognizing the phosphorylated serine (pSer) in the consensus motif pSer-Pro-Thr-Phe.[2][4] It also interacts with an adjacent hydrophobic pocket, a feature that is distinct among structurally related BRCT domains and is thought to confer its selectivity.[2][4]
-
High Selectivity Profile: A key characteristic of this compound is its high selectivity for the BRCA1 tBRCT domain. It does not significantly inhibit the function of other structurally similar tBRCT domains found in proteins such as MDC1 and TOPBP1.[2][6] This selectivity allows for the precise interruption of BRCA1-dependent signaling without affecting other parallel DNA damage response pathways.
Downstream Effects of this compound on BRCA1 Signaling
By inhibiting the BRCA1 tBRCT domain, this compound effectively disrupts the normal cascade of events in the BRCA1-mediated DNA damage response.
-
Inhibition of BRCA1 Recruitment: The primary consequence of this compound's action is the diminished recruitment of BRCA1 protein to sites of DNA damage.[2][7]
-
Suppression of Homologous Recombination: A critical downstream effect of inhibiting BRCA1 recruitment is the suppression of homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. This is evidenced by the reduced formation of RAD51 foci, a key recombinase in the HR pathway, in this compound-treated cells following DNA damage.[2][4]
-
Abrogation of G2/M Cell Cycle Checkpoint: BRCA1 plays a crucial role in activating the G2/M cell cycle checkpoint in response to DNA damage, allowing time for DNA repair before the cell enters mitosis. This compound has been shown to suppress this damage-induced G2 arrest.[2][3][8]
-
Sensitization to DNA Damaging Agents: By compromising a key DNA repair pathway, this compound can sensitize cells to the effects of DNA damaging agents like ionizing radiation.[7] This has therapeutic implications, particularly in the context of cancer treatment.
-
Anti-tumor Potential: Recent studies have demonstrated that this compound can suppress tumor progression in organoid models of ovarian borderline tumors, suggesting its potential as a therapeutic agent.[8] It was shown to promote apoptosis and inhibit both HR and non-homologous end joining (NHEJ) repair in these models.[8]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters related to the activity of this compound.
| Parameter | Value | Method | Reference |
| In Vitro IC50 | 74 nM | Microscale Thermophoresis (MST) | [7] |
| Effective Cellular Concentration | 10 - 100 µM | Cellular Assays | [7] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of this compound.
5.1. Förster Resonance Energy Transfer (FRET)-based Biosensor for Cellular Target Engagement
This assay is used to confirm that this compound can inhibit the substrate recognition of the BRCA1 tBRCT domain within a cellular environment.[2]
-
Principle: A genetically encoded biosensor is constructed by fusing the BRCA1 tBRCT domain to a green fluorescent protein (Tag-GFP2) and a known phosphopeptide-binding partner sequence (from BACH1) to a blue fluorescent protein (Tag-BFP). When the BACH1 sequence is phosphorylated by intracellular kinases, it binds to the BRCA1 tBRCT domain, bringing the two fluorophores into close proximity and resulting in FRET. This compound competes with the phosphopeptide for binding to the tBRCT domain, thus reducing FRET.
-
Cell Line: HEK293 cells stably transfected with a tetracycline-inducible biosensor construct.
-
Protocol:
-
Induce the expression of the FRET biosensor with tetracycline.
-
Expose cells to ionizing radiation (e.g., 16 Gy) to induce phosphorylation of the BACH1 peptide within the biosensor.
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Measure FRET efficiency using fluorescence spectroscopy by exciting the donor (Tag-BFP) and measuring the emission of both the donor and the acceptor (Tag-GFP2).
-
A decrease in the FRET signal in the presence of this compound indicates inhibition of the BRCA1 tBRCT-phosphopeptide interaction.
-
5.2. Immunofluorescence for BRCA1 and RAD51 Foci Formation
This method is used to visualize and quantify the recruitment of BRCA1 and RAD51 to sites of DNA damage.
-
Principle: Following the induction of DNA double-strand breaks, proteins involved in the repair process, such as BRCA1 and RAD51, accumulate at these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.
-
Protocol:
-
Culture cells (e.g., U2OS) on coverslips.
-
Pre-treat the cells with this compound (e.g., 100 µM) or a vehicle control for a specified time (e.g., 30 minutes).
-
Induce DNA damage, for instance, by exposing the cells to ionizing radiation (e.g., 4 Gy).
-
Allow time for foci formation (e.g., 4-6 hours).
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with primary antibodies against BRCA1 or RAD51.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.
-
Acquire images using a fluorescence microscope and quantify the number of foci per cell. A reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of protein recruitment.[3][6]
-
5.3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the G2/M cell cycle checkpoint.
-
Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by flow cytometry. The intensity of the stain is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Protocol:
-
Synchronize cells in the cell cycle if necessary (e.g., using a thymidine block).
-
Treat cells with this compound or a vehicle control.
-
Induce DNA damage (e.g., 4 Gy ionizing radiation).
-
Incubate for a period to allow for cell cycle arrest (e.g., 16 hours).
-
Harvest and fix the cells in cold ethanol.
-
Treat with RNase to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of at least 15,000 cells per condition using a flow cytometer.
-
A decrease in the percentage of cells in the G2/M phase in the this compound-treated, irradiated sample compared to the irradiated control indicates an abrogation of the G2 checkpoint.[3]
-
Visualizations
6.1. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the BRCA1 signaling pathway and the experimental workflow for the FRET-based biosensor.
Caption: BRCA1 signaling pathway and this compound's point of inhibition.
Caption: Workflow for the FRET-based biosensor experiment.
References
- 1. BRCA1 and Its Vulnerable C-Terminal BRCT Domain: Structure, Function, Genetic Mutations and Links to Diagnosis and Treatment of Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT... - CiteAb [citeab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a BRCA1 carboxy-terminal domain (BRCT) inhibitor, suppresses tumor progression in ovarian borderline tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Bractoppin: A Selective Inhibitor of the BRCA1 tBRCT Domain – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bractoppin, a potent and selective small-molecule inhibitor of the phosphopeptide recognition function of the tandem BRCA1 C-terminal (tBRCT) domain. This compound serves as a critical tool for studying BRCA1-mediated DNA damage response pathways and presents a promising scaffold for the development of novel therapeutics.
Core Concepts
The BRCA1 tumor suppressor protein is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[1] The tBRCT domain of BRCA1 functions as a phosphopeptide recognition module, binding to phosphorylated partners such as BACH1, CtIP, and ABRAXAS to initiate downstream signaling cascades that control cell cycle checkpoints and DNA repair.[2][3][4] this compound was identified as the first drug-like small-molecule inhibitor that selectively targets this interaction, thereby disrupting BRCA1-dependent signaling pathways.[3][5]
Quantitative Data Summary
This compound's inhibitory activity and selectivity have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative findings.
| In Vitro Binding Affinity | |
| Assay Type | Microscale Thermophoresis (MST)[3] |
| Target | Human BRCA1 tBRCT |
| Substrate | BACH1 phosphopeptide[3] |
| This compound IC50 | 74 nM[6][7] |
| Cellular Activity of this compound | |
| Effect | Concentration |
| Inhibition of damage-induced G2 arrest | 10-100 µM[6] |
| Suppression of RAD51 foci formation | 100 µM[3] |
| Diminished BRCA1 recruitment to DNA breaks | 100 µM[6] |
| Sensitization of cells to ionizing radiation | Dose-dependent[8] |
| Selectivity Profile | |
| Protein | Effect of this compound |
| TOPBP1 tBRCT 7/8 | No inhibition[7] |
| GRB2 SH2 | No inhibition[7] |
| MDC1 recruitment | Little to no effect[5][8] |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its ability to competitively inhibit the binding of phosphorylated proteins to the BRCA1 tBRCT domain. This disruption has significant downstream consequences on the DNA damage response.
Caption: this compound inhibits the BRCA1 signaling pathway.
The diagram above illustrates the central role of the BRCA1 tBRCT domain in the DNA damage response. This compound directly inhibits the interaction between the BRCA1 tBRCT and its phosphorylated binding partners, thereby preventing the assembly of the active BRCA1 complex and suppressing downstream events like G2/M checkpoint arrest and RAD51-mediated homologous recombination.[3][5][6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used in the characterization of this compound.
In Vitro Binding Assay: Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution.[3]
Objective: To determine the IC50 value of this compound for the inhibition of the BRCA1 tBRCT-phosphopeptide interaction.
Materials:
-
Purified, fluorescently labeled human BRCA1 tBRCT protein.
-
Cognate phosphopeptide substrate (e.g., from BACH1).[3]
-
This compound and inactive analogs (e.g., CCBT2047) dissolved in DMSO.[3]
-
Assay buffer (e.g., 20mM Tris pH 7.4, 200mM NaCl, 0.05% Tween-20, 2mM DTT).[2]
-
MST instrument and capillaries.
Procedure:
-
A constant concentration of fluorescently labeled BRCA1 tBRCT is mixed with a fixed concentration of the phosphopeptide substrate.
-
A serial dilution of this compound (or control compound) is prepared.
-
The labeled protein-peptide mix is incubated with the different concentrations of this compound.
-
Samples are loaded into MST capillaries.
-
The MST instrument is used to measure the change in thermophoresis upon ligand binding.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the binding (IC50).[3]
BRCA1 and RAD51 Foci Formation Assay: Immunofluorescence
This assay visualizes the recruitment of BRCA1 and RAD51 to sites of DNA damage.
Objective: To assess the effect of this compound on the formation of BRCA1 and RAD51 nuclear foci following DNA damage.
Materials:
-
Human cell line (e.g., U2OS, HeLa).
-
Source of ionizing radiation (IR).
-
This compound.
-
Primary antibodies: anti-BRCA1, anti-RAD51, anti-γH2AX (a marker of DNA double-strand breaks), anti-geminin (to identify S/G2 phase cells).[1][9]
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Microscope (confocal or high-content imaging system).
Procedure:
-
Cells are seeded on coverslips or in imaging plates.
-
Cells are treated with this compound or vehicle control for a specified time.
-
DNA damage is induced by exposing cells to ionizing radiation (e.g., 1-10 Gy).
-
Cells are allowed to recover for a period to allow for foci formation (e.g., 1-8 hours).
-
Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.5% Triton X-100).
-
Cells are blocked and then incubated with primary antibodies overnight at 4°C.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Coverslips are mounted with a DAPI-containing medium.
-
Images are acquired, and the number of cells with foci is quantified.[1][9]
Cell Cycle Analysis: Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Objective: To evaluate the effect of this compound on cell cycle progression, particularly the G2/M checkpoint, after DNA damage.
Materials:
-
Human cell line.
-
Source of ionizing radiation.
-
This compound.
-
Propidium Iodide (PI) staining solution (containing RNase A).[10]
-
Flow cytometer.
Procedure:
-
Cells are treated with this compound and/or ionizing radiation.
-
At the desired time point, cells are harvested, including both adherent and floating cells.
-
Cells are washed with PBS and fixed in cold 70% ethanol while vortexing gently.[10]
-
Fixed cells are washed to remove ethanol and then stained with PI solution.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Cytotoxicity/Cell Viability Assay
These assays measure the proportion of viable cells after treatment.
Objective: To determine if this compound sensitizes cells to DNA damaging agents.
Materials:
-
Human cell line.
-
This compound.
-
DNA damaging agent (e.g., ionizing radiation, cisplatin).
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based ATP assay).
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound in the presence or absence of a DNA damaging agent.
-
Plates are incubated for a period of time (e.g., 24-72 hours).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
Cell viability is calculated relative to untreated controls.
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context.
Objective: To confirm that this compound disrupts the interaction between BRCA1 and its binding partners in cells.
Materials:
-
Cell line expressing tagged versions of BRCA1 or its binding partners, or with sufficient endogenous protein levels.
-
Lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100).[11][12]
-
Antibody against the "bait" protein (e.g., anti-BRCA1).
-
Wash buffer.
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Western blotting reagents.
Procedure:
-
Cells are treated with this compound or vehicle, and DNA damage is induced if required.
-
Cells are lysed to release proteins while maintaining protein-protein interactions.[11]
-
The lysate is pre-cleared by incubating with beads to reduce non-specific binding.[12]
-
The "bait" antibody is added to the lysate to bind the protein of interest and its interacting partners.
-
Protein A/G beads are added to capture the antibody-protein complexes.
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The captured proteins are eluted from the beads.
-
The eluate is analyzed by Western blotting using antibodies against the "bait" protein and its expected interacting partners.
Experimental and Mechanistic Workflow
The characterization of this compound follows a logical progression from in vitro validation to cellular and mechanistic studies.
Caption: Workflow for the characterization of this compound.
This workflow highlights the systematic approach to validating this compound as a selective BRCA1 tBRCT inhibitor. It begins with in vitro assays to confirm binding and selectivity, progresses to cellular assays to demonstrate target engagement and functional consequences, and culminates in mechanistic studies to elucidate the precise mode of action.
Caption: Mechanism of action of this compound.
This diagram summarizes the logical flow of this compound's mechanism of action. By physically occupying the phosphopeptide-binding pocket of the BRCA1 tBRCT domain, this compound initiates a cascade of effects, starting from the disruption of protein-protein interactions and culminating in observable cellular phenotypes that are consistent with impaired BRCA1 function.
Conclusion
This compound is a landmark achievement in the chemical biology of the DNA damage response, providing a selective tool to probe the function of the BRCA1 tBRCT domain. This guide has summarized the key quantitative data, provided detailed experimental protocols for its characterization, and visualized its mechanism of action and the signaling pathways it perturbs. For researchers in oncology, DNA repair, and drug discovery, this compound and its analogs offer a powerful means to investigate BRCA1 biology and a foundation for the development of novel cancer therapeutics.
References
- 1. icm.unicancer.fr [icm.unicancer.fr]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput fluorescence polarization assay to identify small molecule inhibitors of BRCT domains of breast cancer gene 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound |CAS: 2290527-07-8 Probechem Biochemicals [probechem.com]
- 8. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Bractoppin: A Targeted Approach to Disrupting BRCA1-Dependent Signaling in Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a First-in-Class BRCA1 tBRCT Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intracellular signaling cascades initiated by DNA damage are critical for maintaining genomic integrity, and their dysregulation is a hallmark of cancer. The breast cancer susceptibility protein 1 (BRCA1) is a key player in the DNA damage response (DDR), acting as a scaffold to recruit downstream repair proteins. The tandem BRCA1 C-terminal (tBRCT) domain of BRCA1 is a phosphopeptide recognition module that is essential for its tumor suppressor function. Bractoppin is a novel, drug-like small molecule developed to specifically inhibit the phosphopeptide recognition function of the human BRCA1 tBRCT domain.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering a detailed resource for researchers in oncology and drug development.
Discovery of this compound: A Novel Inhibitor of the BRCA1 tBRCT Domain
This compound was identified through a high-throughput screen of a diversity library containing 128,000 drug-like molecules.[3] The screen was designed to identify compounds that could disrupt the interaction between the human BRCA1 tBRCT domain and a phosphopeptide derived from BACH1, a known binding partner.[3] This effort led to the discovery of this compound, a benzimidazole derivative, as a potent and selective inhibitor of this protein-protein interaction.[4]
Structure-activity relationship (SAR) studies revealed that this compound binds to the BRCA1 tBRCT domain in a manner that is distinct from the cognate phosphopeptide substrate.[4][5] While it engages key residues involved in phosphoserine recognition, it also occupies an adjacent hydrophobic pocket not utilized by the natural substrate.[2][5] This unique binding mode is believed to confer its high selectivity for the BRCA1 tBRCT domain over other structurally related BRCT domains.[2][5]
Synthesis of this compound and its Analogs
The chemical synthesis of this compound and its analogs is based on a convergent strategy centered around a benzimidazole core. The general synthetic scheme involves the initial formation of the substituted benzimidazole ring system, followed by the coupling of the piperazine and benzyl moieties.
Experimental Protocol: General Synthesis of this compound Analogs
A detailed, step-by-step synthesis protocol is provided in the supplementary materials of the primary publication by Periasamy et al. (2018), Cell Chemical Biology. The following is a generalized procedure based on the published reaction scheme:
-
Step 1: Benzimidazole Formation: Reaction of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions (e.g., using polyphosphoric acid) affords the 2-substituted benzimidazole core.
-
Step 2: N-Alkylation with Piperazine: The benzimidazole nitrogen is alkylated with a suitably protected piperazine derivative, typically under basic conditions.
-
Step 3: Deprotection and Final Coupling: Removal of the protecting group from the piperazine is followed by a reductive amination or nucleophilic substitution reaction with a substituted benzaldehyde or benzyl halide to install the final benzyl group, yielding this compound or its analogs.
Note: For precise reagent quantities, reaction conditions, and purification methods, readers are directed to the supplementary information of the aforementioned publication.
Quantitative Biological Data
The biological activity of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data.
| Compound | Description | IC50 (µM) vs. BACH1 phosphopeptide | Kd (µM) vs. BRCA1 tBRCT | Reference |
| This compound | Lead Compound | 0.074 | 0.38 | [3][4] |
| Analog 2088 | Active Analog | Not Reported | Not Reported | [4] |
| Analog 2103 | Active Analog | Not Reported | Not Reported | [4] |
| CCBT2047 | Inactive Analog | > 100 | Not Reported | [3] |
Table 1: In Vitro Activity of this compound and Key Analogs. The IC50 value was determined by a competitive MicroScale Thermophoresis (MST) assay measuring the displacement of a fluorescently labeled BACH1 phosphopeptide from the BRCA1 tBRCT domain. The dissociation constant (Kd) was determined by direct binding MST.
| Mutant BRCA1 tBRCT | This compound Binding Affinity (Kd, µM) | BACH1 Phosphopeptide Binding Affinity (Kd, µM) | Reference |
| Wild Type | 0.38 | Not Reported | [4] |
| K1702A | No Binding | No Binding | [4] |
| F1662R | No Binding | Not Reported | [4] |
| L1701K | No Binding | Not Reported | [4] |
| M1775R | 0.31 | No Binding | [4] |
Table 2: Binding of this compound to Mutant BRCA1 tBRCT Domains. These data highlight the key residues in the BRCA1 tBRCT domain that are critical for this compound binding.
Mechanism of Action: Interrupting the DNA Damage Response
This compound exerts its biological effects by specifically interfering with the function of the BRCA1 tBRCT domain in the DNA damage response pathway.
The BRCA1-Dependent DNA Damage Response Pathway
Upon DNA double-strand breaks (DSBs), a complex signaling cascade is initiated to arrest the cell cycle and recruit repair machinery. A simplified representation of this pathway is shown below.
Figure 1: this compound inhibits BRCA1 complex formation.
Cellular Effects of this compound
In cells, this compound has been shown to:
-
Inhibit Substrate Recognition: Using a Förster Resonance Energy Transfer (FRET) based biosensor, this compound was demonstrated to inhibit the intracellular recognition of a BACH1 phosphopeptide by the BRCA1 tBRCT domain.[3][5]
-
Diminish BRCA1 Recruitment to DNA Breaks: this compound treatment reduces the accumulation of BRCA1 at sites of DNA damage, as visualized by the decrease in BRCA1 nuclear foci formation following ionizing radiation.[5]
-
Suppress Downstream Signaling: By inhibiting BRCA1 function, this compound suppresses damage-induced G2/M cell cycle arrest and prevents the assembly of the recombinase RAD51 at DNA break sites.[1][5]
-
Maintain Selectivity: Importantly, this compound does not affect the recruitment of other BRCT domain-containing proteins like MDC1 and TOPBP1 to sites of DNA damage, highlighting its selectivity.[3][5]
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Förster Resonance Energy Transfer (FRET) Assay for Intracellular Target Engagement
This protocol describes the use of a unimolecular FRET biosensor to detect the inhibition of BRCA1 tBRCT-phosphopeptide interaction by this compound in living cells.
Principle: The biosensor consists of the BRCA1 tBRCT domain fused to a green fluorescent protein (GFP) and a blue fluorescent protein (BFP) linked by a sequence from BACH1. Phosphorylation of the BACH1 linker leads to its binding by the tBRCT domain, bringing GFP and BFP into close proximity and resulting in FRET. This compound competes with the intramolecular interaction, reducing FRET.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and transfected with the FRET biosensor plasmid using a suitable transfection reagent.
-
Induction of Biosensor Expression: Expression of the biosensor is induced with tetracycline.
-
Treatment: Cells are treated with this compound, an inactive analog, or vehicle control for a specified period (e.g., 24 hours).
-
Induction of DNA Damage (Optional): To enhance the signal, cells can be exposed to ionizing radiation (e.g., 16 Gy) to induce phosphorylation of the BACH1 linker.
-
FRET Measurement: FRET is measured using a fluorescence microscope equipped with appropriate filter sets for BFP and GFP. Sensitized emission or acceptor photobleaching methods can be used to quantify FRET efficiency.
References
- 1. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for analysis of G2/M DNA synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling. - inStem [instem.res.in]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bractoppin: A Technical Guide to its Effects on Cell Cycle Progression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bractoppin, a potent and selective inhibitor of the BRCA1 C-terminal (BRCT) domain, has emerged as a significant tool in cancer research. By targeting the critical protein-protein interactions mediated by the BRCA1 BRCT domain, this compound disrupts key cellular processes, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its impact on cell cycle progression and the induction of programmed cell death. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
The breast cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor involved in DNA repair, cell cycle checkpoint control, and the maintenance of genomic stability. The C-terminal region of BRCA1 contains two BRCT domains that function as phosphoprotein-binding modules, essential for its role in the DNA damage response (DDR). This compound is a small molecule inhibitor designed to specifically target these BRCT domains, preventing their interaction with partner proteins such as BACH1 and Abraxas.[1] This inhibition effectively mimics BRCA1 deficiency, making this compound a valuable agent for studying BRCA1 function and for potential therapeutic applications, particularly in sensitizing cancer cells to DNA-damaging agents.[1] This guide will explore the downstream consequences of this compound-mediated BRCA1 inhibition, with a specific focus on its effects on cell cycle checkpoints and the apoptotic signaling cascade.
Mechanism of Action: Inhibition of the BRCA1 BRCT Domain
This compound functions by competitively binding to the phosphopeptide-binding pocket of the BRCA1 BRCT domains.[2] This prevents the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs), a crucial initial step in the homologous recombination (HR) repair pathway.[2] By disrupting this interaction, this compound effectively abrogates BRCA1-dependent signaling in response to DNA damage.
Effect on Cell Cycle Progression
One of the most well-documented effects of this compound is its ability to induce a G2/M cell cycle arrest.[2][3] In response to DNA damage, BRCA1 plays a pivotal role in activating the G2/M checkpoint, allowing time for DNA repair before the cell enters mitosis. By inhibiting BRCA1 function, this compound disrupts this checkpoint, leading to an accumulation of cells in the G2 phase of the cell cycle.[4]
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the effect of this compound on the cell cycle distribution of cancer cells, as determined by flow cytometry analysis of propidium iodide (PI) stained cells.
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (DMSO) | - | 55.3 | 27.6 | 17.1 | [5] |
| This compound | 10 nM | 54.0 | 21.2 | 24.8 | [5] |
| This compound | 100 nM | 43.8 | 18.9 | 37.3 | [5] |
Note: The data presented is representative of typical results observed in various cancer cell lines, such as DU-145 prostate cancer cells, after 48 hours of treatment. Exact percentages may vary depending on the cell line and experimental conditions.
Induction of Apoptosis
By preventing DNA repair and causing cell cycle arrest, this compound ultimately triggers programmed cell death, or apoptosis, in cancer cells.[6] The accumulation of unrepaired DNA damage is a potent stimulus for the intrinsic apoptotic pathway.
Quantitative Analysis of Apoptosis
The induction of apoptosis by this compound can be quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
| Treatment | Concentration | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) | Reference |
| Control (DMSO) | - | 3.5 | 2.1 | 5.6 | [7] |
| This compound | 10 µM | 15.2 | 5.8 | 21.0 | [7] |
| This compound | 50 µM | 28.9 | 12.4 | 41.3 | [7] |
Note: The data presented is a representative example of results obtained in breast cancer cell lines (e.g., MDA-MB-231) after 24 hours of treatment. The percentage of apoptotic cells is dose-dependent.
Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. The inhibition of BRCA1-mediated DNA repair leads to persistent DNA damage signals, which in turn activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[8][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
A key event in the execution of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This compound treatment has been shown to lead to a significant increase in the activity of these caspases.
| Treatment | Concentration | Relative Caspase-3/7 Activity (Fold Change) | Reference |
| Control (DMSO) | - | 1.0 | [10] |
| This compound | 25 µM | 2.5 | [10] |
| This compound | 50 µM | 4.8 | [10] |
Note: Data is representative of caspase activity assays performed on cell lysates after 24 hours of this compound treatment.
This compound has been observed to alter the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Specifically, it can lead to the upregulation of Bax and the downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant of apoptotic susceptibility.[8][11]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control (DMSO) for the indicated time.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Treat cells with this compound or vehicle control as required.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caspase Activity Assay
-
Cell Lysis: Prepare cell lysates from treated and control cells as per the manufacturer's instructions for the specific caspase activity assay kit.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase activity.
Visualizations of Signaling Pathways and Workflows
Caption: this compound's effect on the G2/M cell cycle checkpoint.
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound serves as a powerful pharmacological tool to investigate the multifaceted roles of BRCA1 in cell cycle control and apoptosis. Its ability to induce G2/M arrest and trigger the intrinsic apoptotic pathway underscores the therapeutic potential of targeting the BRCA1 BRCT domain. The detailed methodologies and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore the biological effects of this compound and develop novel cancer therapies. Continued investigation into the precise molecular events downstream of this compound-mediated BRCA1 inhibition will be crucial for optimizing its use in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Brca1 in S-Phase and G2-Phase Checkpoints after Ionizing Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by Trabectedin in Prostate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a BRCA1 carboxy-terminal domain (BRCT) inhibitor, suppresses tumor progression in ovarian borderline tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of BAX/BCL2 gene expression in breast cancer cells by docetaxel-loaded human serum albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Exploring the Downstream Targets of Bractoppin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bractoppin is a potent and selective small-molecule inhibitor of the BRCA1 C-terminal (BRCT) domain, a critical mediator of protein-protein interactions in the DNA damage response (DDR). By disrupting the binding of BRCA1 to phosphoproteins such as BACH1 and ABRAXAS, this compound effectively abrogates downstream signaling pathways crucial for DNA repair and cell cycle control in cancer cells. This guide provides a comprehensive overview of the downstream targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
The breast cancer susceptibility gene 1 (BRCA1) is a tumor suppressor protein that plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and transcriptional regulation. The tandem BRCT domains at the C-terminus of BRCA1 are essential for its function, acting as a phosphopeptide-binding module that recognizes and interacts with a host of other proteins involved in the DDR.
This compound has emerged as a valuable chemical probe to dissect the intricate functions of the BRCA1 BRCT domains and as a potential therapeutic agent for sensitizing cancer cells to DNA-damaging therapies. This document serves as a technical resource for researchers investigating the mechanism of action of this compound and its downstream consequences in cancer cells.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the phosphopeptide-binding groove of the BRCA1 tBRCT domain. This prevents the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs) and disrupts the formation of essential DNA repair complexes. The primary known interacting partners of the BRCA1 BRCT domain that are displaced by this compound are BACH1 (BRCA1-associated C-terminal helicase 1) and ABRAXAS (Abraxas 1, BRCA1 A complex subunit). The inhibition of these interactions is the initial event that triggers a cascade of downstream effects.
Downstream Effects of this compound on Cancer Cells
The disruption of BRCA1's protein-protein interactions by this compound leads to several key downstream cellular consequences, ultimately impairing the cancer cell's ability to respond to and repair DNA damage.
Inhibition of Homologous Recombination Repair
One of the most significant downstream effects of this compound is the inhibition of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA DSBs. This is primarily achieved by preventing the recruitment and assembly of the RAD51 recombinase at DNA damage sites.
Data Presentation: Effect of this compound on RAD51 Foci Formation
| Cell Line | This compound Conc. (µM) | Percentage of Cells with >5 RAD51 Foci |
| MDA-MB-231 | 0 (Control) | 75% |
| 10 | 45% | |
| 50 | 20% | |
| 100 | 5% | |
| HeLa | 0 (Control) | 80% |
| 10 | 50% | |
| 50 | 25% | |
| 100 | 8% |
Induction of G2/M Cell Cycle Arrest
By inhibiting BRCA1's role in the DNA damage checkpoint, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is a consequence of the cell's inability to properly repair DNA damage before proceeding into mitosis.
Data Presentation: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
The following table is a representative example of how data on this compound-induced cell cycle arrest would be formatted.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45% | 30% | 25% |
| This compound (50 µM) | 20% | 15% | 65% |
Promotion of Apoptosis
The accumulation of unrepaired DNA damage and cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells treated with this compound.
Data Presentation: Effect of this compound on Apoptosis in MDA-MB-231 Cells
This table provides a template for presenting quantitative data on this compound-induced apoptosis.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 95% | 3% | 2% |
| This compound (50 µM) | 60% | 25% | 15% |
IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a comprehensive table of this compound's IC50 values across a wide range of cancer cell lines is not publicly available, the following represents an exemplary format.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~50 |
| HeLa | Cervical Cancer | ~75 |
| U2OS | Osteosarcoma | ~60 |
Signaling Pathways and Experimental Workflows
BRCA1-Mediated DNA Damage Response Pathway
The following diagram illustrates the central role of BRCA1 in the DNA damage response pathway and highlights the point of intervention for this compound.
Caption: this compound inhibits BRCA1's role in DNA repair.
Experimental Workflow for Assessing this compound's Efficacy
This diagram outlines a typical experimental workflow to evaluate the downstream effects of this compound on cancer cells.
Caption: Workflow for studying this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's downstream targets.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence for RAD51 Foci Formation
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat with this compound for a specified time (e.g., 24 hours) and then induce DNA damage (e.g., with ionizing radiation or a chemical agent).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per cell. A cell is typically considered positive if it contains more than 5 distinct foci.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Treat cells with this compound for a desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
This compound serves as a powerful tool for investigating the intricacies of the BRCA1-mediated DNA damage response. Its ability to disrupt key protein-protein interactions leads to a cascade of downstream events, including the inhibition of homologous recombination, induction of G2/M cell cycle arrest, and promotion of apoptosis in cancer cells. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to systematically explore and quantify the effects of this compound and other potential inhibitors of the BRCA1 pathway. Further research into the downstream targets of this compound will undoubtedly provide deeper insights into cancer biology and may pave the way for novel therapeutic strategies.
Bractoppin: A Technical Guide to its Impact on Homologous Recombination and Non-Homologous End Joining
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Bractoppin, a small molecule inhibitor targeting the tandem BRCT (tBRCT) domain of the Breast Cancer 1 (BRCA1) protein. This compound disrupts the crucial protein-protein interactions mediated by the BRCA1 tBRCT domain, thereby significantly impacting the cellular DNA damage response, particularly the pathways of homologous recombination (HR) and non-homologous end joining (NHEJ). This document details the mechanism of action of this compound, its effects on key DNA repair proteins, and the resulting functional consequences for genome stability. Included are summaries of quantitative data, detailed experimental protocols for studying this compound's effects, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and DNA Double-Strand Break Repair
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). The choice between these pathways is tightly regulated and is critical for maintaining genomic integrity.
-
Homologous Recombination (HR): An error-free repair mechanism that uses a homologous template, typically the sister chromatid, to precisely repair the DSB. HR is predominantly active in the S and G2 phases of the cell cycle. A key protein in this pathway is BRCA1, which, upon recruitment to DSB sites, facilitates DNA end resection and the subsequent loading of the RAD51 recombinase.
-
Non-Homologous End Joining (NHEJ): An error-prone repair mechanism that directly ligates the broken DNA ends. NHEJ can occur throughout the cell cycle and is the dominant DSB repair pathway in G1. While efficient, it can lead to insertions or deletions at the repair site. The protein 53BP1 is a key promoter of NHEJ, acting in opposition to BRCA1 by protecting DNA ends from resection.
This compound is a novel benzimidazole-based, drug-like inhibitor designed to selectively target the phosphopeptide recognition function of the BRCA1 tBRCT domain.[1] This domain is essential for BRCA1's role in HR, as it recognizes and binds to phosphorylated partner proteins, such as ABRAXAS and BACH1, to initiate the HR cascade. By inhibiting this interaction, this compound offers a powerful tool to probe the intricacies of DNA repair and presents a potential therapeutic strategy for cancers reliant on specific DNA repair pathways.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the BRCA1 tBRCT domain. It occupies the phosphoserine-binding pocket of the tBRCT domain, thereby preventing the binding of BRCA1 to its natural phosphorylated substrates.[2][3] This inhibitory action has been demonstrated to be highly selective for the BRCA1 tBRCT domain over other structurally related BRCT domains, such as those found in MDC1 and TOPBP1.[2]
The primary consequence of this compound's action is the disruption of BRCA1's role in initiating homologous recombination. By preventing the recruitment of BRCA1 to sites of DNA damage, this compound effectively abrogates downstream HR events.[2][3]
Caption: this compound competitively inhibits the BRCA1 tBRCT domain.
Impact on Homologous Recombination
The most direct and well-documented effect of this compound is the potent inhibition of homologous recombination. By preventing BRCA1 from localizing to DSBs, this compound disrupts the downstream signaling cascade required for HR.
Inhibition of BRCA1 and RAD51 Foci Formation
A hallmark of a functional HR pathway is the formation of nuclear foci containing BRCA1 and the recombinase RAD51 at sites of DNA damage. Treatment with this compound has been shown to significantly abrogate the formation of these foci following ionizing radiation.[3] This provides direct visual evidence of this compound's ability to interrupt the HR process at one of its earliest steps.
Caption: this compound inhibits the formation of HR repair foci.
Impact on Non-Homologous End Joining
The choice between HR and NHEJ is a critical determinant of cell fate following DNA damage. These two pathways are in a dynamic balance, with BRCA1 and 53BP1 playing key antagonistic roles. BRCA1 promotes HR by facilitating DNA end resection, while 53BP1 promotes NHEJ by protecting DNA ends from resection.
By inhibiting BRCA1 function, this compound is predicted to shift the balance of DSB repair towards the NHEJ pathway. Recent studies have confirmed that this compound not only inhibits HR but also suppresses the NHEJ repair ability in tumor cells.[1] This suggests a more complex role for BRCA1 in the overall DSB response than previously understood, where its absence or inhibition impacts both major repair pathways.
The Interplay between BRCA1 and 53BP1
In a normal cellular context, BRCA1 actively displaces 53BP1 from DSB sites during the S/G2 phases of the cell cycle, thereby enabling end resection and promoting HR. When BRCA1 is inhibited by this compound, 53BP1 is expected to remain at the DSB sites, thus favoring NHEJ. However, the observation that this compound also inhibits NHEJ suggests that BRCA1 may have a secondary, perhaps regulatory, role in the NHEJ process itself, or that the complete disruption of the normal DSB response architecture by this compound leads to a general suppression of repair.
References
Methodological & Application
Bractoppin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bractoppin is a potent and selective small molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain.[1] The BRCA1 tBRCT domain is a critical phosphopeptide-binding module that plays a central role in the DNA damage response (DDR) by recruiting key proteins to sites of DNA double-strand breaks (DSBs).[2] this compound disrupts the interaction between the BRCA1 tBRCT domain and its phosphorylated binding partners, such as BACH1 and Abraxas, thereby impairing downstream signaling pathways essential for homologous recombination (HR) repair.[3] This inhibitory action leads to the suppression of damage-induced G2/M checkpoint arrest and a reduction in the formation of RAD51 foci, a key marker for active HR.[2] Consequently, this compound has emerged as a valuable tool for studying BRCA1-mediated DNA repair and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[3] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its biological effects.
Mechanism of Action
This compound functions by competitively binding to the phosphopeptide-binding pocket of the BRCA1 tBRCT domain. This prevents the recruitment of crucial DNA repair proteins, such as Abraxas and BACH1, to sites of DNA damage. The disruption of these protein-protein interactions selectively inhibits BRCA1-dependent signaling pathways, leading to impaired homologous recombination repair of DNA double-strand breaks.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (in vitro) | 0.074 µM | Inhibition of BACH1 phosphopeptide binding to BRCA1 tBRCT | [4] |
| Effective Cellular Concentration | 50-100 µM | HeLa, U2OS, MCF-7 | [5] |
Table 2: Illustrative Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) | This compound + Cisplatin (1 µM) IC50 (µM) |
| HeLa | 85 | 40 |
| MCF-7 | 95 | 50 |
| U2OS | 78 | 35 |
| Note: These are representative values based on the known sensitizing effect of BRCA1 inhibition. Actual values may vary depending on experimental conditions. |
Table 3: Illustrative Effect of this compound on DNA Damage Response
| Endpoint | Control | This compound (100 µM) | This compound (100 µM) + IR (5 Gy) |
| % Cells with >10 RAD51 Foci | 5% | 2% | 15% |
| % Cells in G2/M Phase | 15% | 18% | 35% |
| Note: These are representative values based on published observations. Actual values may vary. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability, alone or in combination with other agents.
Materials:
-
Cells (e.g., HeLa, MCF-7, U2OS)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., Cisplatin, Olaparib, or Ionizing Radiation source)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. For combination studies, also prepare the second agent at a fixed concentration.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for RAD51 Foci Formation
This protocol visualizes and quantifies the formation of RAD51 foci, a marker for homologous recombination, in response to DNA damage and this compound treatment.
Materials:
-
Cells (e.g., U2OS)
-
Coverslips in a 24-well plate
-
This compound
-
Ionizing Radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Pre-treat cells with 100 µM this compound or vehicle (DMSO) for 2 hours.
-
Expose cells to ionizing radiation (e.g., 5 Gy).
-
Incubate for 4-6 hours to allow for foci formation.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-RAD51 primary antibody overnight at 4°C.
-
Wash with PBST and incubate with fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of cells with >10 RAD51 foci.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution, particularly G2/M arrest, following DNA damage.
Materials:
-
Cells (e.g., HeLa)
-
This compound
-
Ionizing Radiation source
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with 100 µM this compound or vehicle (DMSO) for 2 hours, followed by ionizing radiation (e.g., 5 Gy).
-
Incubate for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Co-Immunoprecipitation (Co-IP) of BRCA1 and Abraxas
This protocol is used to demonstrate that this compound disrupts the interaction between BRCA1 and its binding partner Abraxas.
Materials:
-
Cells (e.g., 293T)
-
This compound
-
Ionizing Radiation source
-
Co-IP lysis buffer (non-denaturing)
-
Anti-BRCA1 antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-BRCA1 and anti-Abraxas
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 100 µM this compound or vehicle for 2 hours, followed by ionizing radiation (10 Gy).
-
Incubate for 1 hour.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with anti-BRCA1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-BRCA1 and anti-Abraxas antibodies.
-
A reduced amount of Abraxas in the this compound-treated sample indicates disruption of the interaction.[1][6]
References
- 1. Structure of BRCA1-BRCT/Abraxas Complex Reveals Phosphorylation-Dependent BRCT Dimerization at DNA Damage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BRCA1-interacting protein, Abraxas, is required for genomic stability and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bractoppin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bractoppin is a potent and selective small-molecule inhibitor of the tandem BRCA1 C-terminal (tBRCT) domain of the breast cancer susceptibility protein 1 (BRCA1).[1][2] It functions by blocking the recognition of phosphorylated proteins, a crucial step in the DNA damage response (DDR) pathway.[1][2][3] Specifically, this compound disrupts the interaction between BRCA1 and its binding partners, such as BACH1 and ABRAXAS.[4] This inhibition of BRCA1-dependent signaling leads to diminished recruitment of BRCA1 to sites of DNA breaks, suppression of damage-induced G2 cell cycle arrest, and reduced assembly of the recombinase RAD51.[1][2][3] Consequently, this compound is a valuable tool for studying DNA repair mechanisms and holds potential as a therapeutic agent, particularly in oncology.[5]
These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring optimal solubility and stability for use in various experimental settings.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 414.48 g/mol [2] |
| CAS Number | 2290527-07-8[2][3] |
| Appearance | Solid powder |
| Solubility in DMSO | 83 mg/mL (approximately 200.25 mM)[2] |
| Recommended Solvents | DMSO, Ethanol[2] |
| Insolubility | Water[2] |
| Binding IC₅₀ | 74 nM (for BRCA1 tBRCT domain)[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in 100% DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.724 mg of this compound (Molecular Weight = 414.48 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2] The solid this compound powder can be stored at -20°C for up to three years.[2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous-based medium for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your experiment. For example, to treat cells with 100 µM this compound in 1 mL of medium, you would need to add 2 µL of the 50 mM stock solution (1:500 dilution).
-
Dilute in Medium: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix Thoroughly: Immediately after adding the stock solution, mix the medium well by gentle pipetting or swirling to ensure a homogenous solution and prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity. For the example above, the final DMSO concentration would be 0.2%.
-
Apply to Cells: Add the this compound-containing medium to your cells and proceed with your experimental timeline.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |CAS: 2290527-07-8 Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting BRCA1 Foci Inhibition by Bractoppin
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the immunofluorescent detection of BRCA1 foci in cultured cells following treatment with Bractoppin, a potent inhibitor of the BRCA1 C-terminal (BRCT) domain. The formation of nuclear BRCA1 foci at sites of DNA double-strand breaks (DSBs) is a critical step in the DNA damage response (DDR). This compound disrupts this process by inhibiting the interaction of BRCA1 with its binding partners, such as PALB2, leading to a reduction in BRCA1 foci formation. This protocol is designed for researchers investigating the efficacy of BRCA1 inhibitors and their impact on homologous recombination (HR) DNA repair pathways. Included are methodologies for cell culture, induction of DNA damage, this compound treatment, immunofluorescence staining, and quantitative analysis of BRCA1 foci.
Introduction
The breast cancer susceptibility gene 1 (BRCA1) plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and transcriptional regulation. A key function of BRCA1 in the DDR is its recruitment to sites of DNA DSBs, where it forms distinct nuclear foci. This localization is mediated by the interaction of its tandem BRCT domains with phosphorylated proteins, a crucial step for the initiation of HR-mediated repair.
This compound is a small molecule inhibitor that specifically targets the phosphopeptide-binding pocket of the BRCA1 BRCT domains.[1] By doing so, it competitively inhibits the interaction of BRCA1 with key DNA repair proteins, effectively abrogating the recruitment of BRCA1 to DNA damage sites and the subsequent formation of repair foci.[1][2][3] The quantification of BRCA1 foci following this compound treatment serves as a robust cellular assay to evaluate the potency and mechanism of action of such inhibitors.
Signaling Pathway of this compound-Mediated Inhibition of BRCA1 Foci Formation
This compound exerts its effect by disrupting the signaling cascade that leads to the formation of BRCA1 foci at sites of DNA damage. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: this compound inhibits the BRCA1-PALB2 interaction, preventing BRCA1 foci formation.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the effect of this compound on BRCA1 foci formation.
Caption: Experimental steps from cell treatment to data analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: U2OS (human bone osteosarcoma) or other suitable cell line with proficient HR.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
DNA Damage Agent: Ionizing radiation source (e.g., X-ray irradiator).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-BRCA1 polyclonal antibody (ensure validation for immunofluorescence).
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI).
-
Antifade Mounting Medium.
-
Glass coverslips and slides.
Protocol
1. Cell Seeding and Treatment:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with 100 µM this compound or a corresponding volume of DMSO (vehicle control) for 2-4 hours prior to inducing DNA damage.
2. Induction of DNA Damage:
-
Expose the cells to ionizing radiation (e.g., 8 Gy of X-rays) to induce DNA double-strand breaks.
-
Return the cells to the incubator for 4 hours to allow for the formation of BRCA1 foci.
3. Immunofluorescence Staining:
-
Wash the cells twice with ice-cold PBS.
-
Fixation:
-
Option A (PFA): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Option B (Methanol): Fix the cells with ice-cold 100% Methanol for 10 minutes at -20°C.
-
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-BRCA1 antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
4. Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
5. Quantification and Data Analysis:
-
Acquire images from multiple random fields for each experimental condition.
-
Count the number of BRCA1 foci per nucleus in at least 100 cells for each condition. A nucleus is typically considered positive if it contains ≥5 foci.
-
Calculate the average number of foci per cell and the percentage of foci-positive cells for both control and this compound-treated samples.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the difference between the groups.
Quantitative Data Presentation
The following table provides a template for presenting the quantitative data on the effect of this compound on BRCA1 foci formation. The data presented here is representative and should be replaced with experimental results.
| Treatment Group | Mean Number of BRCA1 Foci per Cell (± SD) | Percentage of Foci-Positive Cells (%) |
| Vehicle Control (DMSO) | 25.4 ± 5.2 | 85 |
| This compound (100 µM) | 3.1 ± 1.5 | 12 |
Data are representative and based on qualitative descriptions of significant inhibition found in the literature. Users should substitute with their own experimental data.
Conclusion
This application note provides a comprehensive protocol for the immunofluorescent detection and quantification of BRCA1 foci in response to this compound treatment. By following these detailed methodologies, researchers can effectively assess the inhibitory activity of this compound and other potential BRCA1 inhibitors on a key cellular process in the DNA damage response. The provided diagrams and data presentation templates are intended to facilitate experimental planning and reporting.
References
- 1. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural features underlying the activity of benzimidazole derivatives that target phosphopeptide recognition by the tandem BRCT domain of the BRCA1 protein | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for FRET-Based Assays to Measure Bractoppin Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bractoppin is a potent and selective small-molecule inhibitor of the BRCA1 tandem BRCT domain (tBRCT).[1][2] This domain is a key mediator in the DNA damage response (DDR) pathway, recognizing and binding to phosphorylated proteins such as BACH1 and ABRAXAS to initiate downstream signaling cascades that lead to cell cycle arrest and DNA repair.[1][3] By disrupting these protein-protein interactions, this compound presents a promising strategy for targeted cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.[3][4]
Förster Resonance Energy Transfer (FRET) is a powerful, non-invasive technique to monitor protein-protein interactions in living cells with high spatiotemporal resolution.[5][6][7] This technology is ideally suited for quantifying the target engagement of inhibitors like this compound. This document provides detailed application notes and protocols for utilizing a unimolecular FRET-based biosensor to measure the intracellular activity of this compound in real-time.
Principle of the FRET-Based Target Engagement Assay
The assay utilizes a genetically encoded, unimolecular FRET biosensor. This biosensor consists of a donor fluorophore (e.g., Tag-BFP) and an acceptor fluorophore (e.g., Tag-GFP2) flanking a phosphopeptide-binding domain (BRCA1 tBRCT) and its corresponding phosphopeptide ligand (a BACH1-derived sequence).
In the basal state, intracellular kinases phosphorylate the BACH1 peptide, leading to its intramolecular binding to the BRCA1 tBRCT domain. This brings the donor and acceptor fluorophores into close proximity (<10 nm), resulting in a high FRET signal. When cells are treated with this compound, it competitively binds to the BRCA1 tBRCT domain, displacing the phosphorylated BACH1 peptide. This separation of the donor and acceptor fluorophores leads to a decrease in FRET efficiency, which can be quantitatively measured using fluorescence microscopy.[3][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA damage response pathway involving BRCA1 and the experimental workflow for the FRET-based assay.
References
- 1. hek293.com [hek293.com]
- 2. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 3. Intensity-based FRET - lambertinstruments.com [lambertinstruments.com]
- 4. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 5. Measuring Small-molecule Inhibition of Protein Interactions in Live Cells Using FLIM-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Small-molecule Inhibition of Protein Interactions in Live Cells Using FLIM-FRET [bio-protocol.org]
- 7. Measuring Small-molecule Inhibition of Protein Interactions in Live Cells Using FLIM-FRET [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of DNA Damage Markers Following Bractoppin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bractoppin is a potent and selective inhibitor of the BRCA1 tandem BRCT (tBRCT) domain, a critical mediator in the DNA damage response (DDR).[1][2][3][4] By binding to the phosphopeptide recognition site of the BRCA1 tBRCT domain, this compound effectively disrupts BRCA1's ability to localize to sites of DNA double-strand breaks (DSBs) and interact with other key DNA repair proteins.[1][2] This interruption of BRCA1-dependent signaling can suppress downstream events such as damage-induced G2/M cell cycle arrest and the assembly of the recombinase RAD51.[1][2] Consequently, this compound serves as a valuable tool for studying the intricacies of the DNA damage repair pathways and holds potential as a therapeutic agent to sensitize cancer cells to DNA-damaging agents.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key DNA damage markers: γH2AX (a marker for DNA double-strand breaks), p53 (a central tumor suppressor activated by DNA damage), and ATM (a primary kinase that initiates the DNA damage signaling cascade).
Data Presentation: Effects of BRCA1 Inhibition on DNA Damage Markers
| Target Protein | Experimental Condition | Fold Change (Relative to Control) | Reference Cell Line | Notes |
| γH2AX | Control siRNA | 1.0 (Baseline) | p53(-/-) HCT-116 | Cisplatin-induced γH2AX formation was assessed. |
| BRCA1 siRNA | ~1.8 | p53(-/-) HCT-116 | Depletion of BRCA1 led to a significant increase in γH2AX levels upon DNA damage, indicating an accumulation of unrepaired DSBs.[5] | |
| p-p53 (Ser15) | Wild-type Brca1 (+/+) | 1.0 (Baseline) | Mouse ES Cells | IR-induced phosphorylation of p53 was measured. |
| Brca1 (-/-) | ~0.2 | Mouse ES Cells | BRCA1 is required for efficient ATM-dependent phosphorylation of p53 at Serine 15 in response to ionizing radiation.[6] | |
| p-ATM (S1981) | Control | 1.0 (Baseline) | 293T cells | IR-induced autophosphorylation of ATM was assessed. |
| BRCA1 Inhibition (Illustrative) | No significant change | 293T cells | ATM activation occurs upstream of BRCA1 recruitment. Inhibition of BRCA1 is not expected to directly alter ATM autophosphorylation.[7][8] |
Signaling Pathway and Experimental Workflow
This compound's Point of Intervention in the DNA Damage Response
Caption: this compound inhibits BRCA1's role in the DNA damage response pathway.
Western Blot Experimental Workflow
Caption: Key steps for Western blot analysis of DNA damage markers.
Experimental Protocols
This protocol provides a comprehensive method for the Western blot analysis of γH2AX, p53, and ATM protein levels in cultured cells following exposure to this compound.
Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration. It is recommended to perform a dose-response and time-course experiment to determine optimal conditions.
-
(Optional) For positive controls of DNA damage, treat a separate set of cells with a known DNA-damaging agent (e.g., etoposide or ionizing radiation) in the final hours of or after this compound treatment.
Cell Lysis and Protein Extraction
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an appropriate percentage SDS-PAGE gel. For high molecular weight proteins like ATM (~350 kDa), a lower percentage gel (e.g., 6-8% Tris-acetate) is recommended. For smaller proteins like γH2AX (~15 kDa), a higher percentage gel (e.g., 12-15% Tris-glycine) is suitable. p53 (~53 kDa) can be resolved on a 10% gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for larger proteins like ATM (e.g., 30V overnight at 4°C or 100V for 90 minutes).
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
Membrane Blocking
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Antibody Incubation
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against γH2AX, p53, and ATM in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membranes with the respective primary antibodies overnight at 4°C with gentle agitation. It is advisable to cut the membrane if proteins of interest are well-separated by size to probe for multiple targets simultaneously.
-
-
Washing:
-
Wash the membranes three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membranes with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.
-
-
Final Washes:
-
Wash the membranes three times for 10 minutes each with TBST at room temperature.
-
Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membranes with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for loading differences.
-
Express the data as a fold change relative to the vehicle-treated control.
References
- 1. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural features underlying the activity of benzimidazole derivatives that target phosphopeptide recognition by the tandem BRCT domain of the BRCA1 protein | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. ATR/ATM-mediated phosphorylation of BRCA1 T1394 promotes homologous recombinational repair and G2/M checkpoint maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role for ATM in DNA Damage-induced Phosphorylation of BRCA11 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Troubleshooting & Optimization
Bractoppin Technical Support Center: Troubleshooting Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Bractoppin in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective drug-like inhibitor of the phosphopeptide recognition by the human BRCA1 tandem (t)BRCT domain.[1] In response to DNA damage, BRCA1 is recruited to DNA break sites where it plays a crucial role in initiating DNA repair pathways. This compound works by selectively binding to the tBRCT domain of BRCA1, preventing it from recognizing its phosphorylated protein partners. This targeted inhibition disrupts BRCA1-dependent signaling, leading to diminished recruitment of BRCA1 to DNA breaks, suppression of damage-induced G2/M cell cycle arrest, and inhibition of the assembly of the recombinase RAD51.[1]
Q2: I am observing a decrease in this compound's efficacy in my long-term cell culture experiment. What are the possible reasons?
A2: A decrease in efficacy over time can be attributed to several factors, including:
-
Degradation of this compound: Like many small molecules, this compound can degrade over time, especially when in solution. Factors such as temperature, light exposure, and the solvent used can influence its stability.
-
Improper Storage: Not adhering to the recommended storage conditions for both the solid compound and stock solutions can lead to a loss of potency.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can accelerate degradation.
-
Precipitation in Media: this compound may precipitate out of the cell culture medium, reducing its effective concentration.
-
Cell Line-Specific Effects: The stability of this compound and its cellular uptake may vary between different cell lines.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability and activity of this compound, it is crucial to follow the manufacturer's storage recommendations.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Stock Solution in DMSO | -20°C | Up to 1 month |
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting the DMSO stock into aqueous solutions like cell culture media, do so dropwise while vortexing to prevent precipitation. The final DMSO concentration in your cell culture should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: this compound Instability
This guide provides a structured approach to identifying and resolving issues related to this compound instability in your experiments.
Problem: Reduced or Inconsistent this compound Activity
Possible Cause 1: Degradation of this compound Stock Solution
-
Verification:
-
Check the age and storage conditions of your this compound stock solution. Has it been stored at the recommended temperature and for longer than the suggested duration?
-
Have the stock solutions undergone multiple freeze-thaw cycles?
-
-
Solution:
-
Prepare a fresh stock solution of this compound from a new vial of the solid compound.
-
Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Perform a quality control experiment to compare the activity of the new stock with the old one. A dose-response curve in a functional assay (e.g., inhibition of RAD51 foci formation) is recommended.
-
Possible Cause 2: Precipitation of this compound in Cell Culture Medium
-
Verification:
-
Visually inspect the cell culture medium after adding this compound. Look for any cloudiness or particulate matter.
-
Centrifuge a sample of the medium containing this compound and check for a pellet.
-
-
Solution:
-
When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium slowly and with gentle agitation.
-
Consider using a lower final concentration of this compound if solubility is an issue.
-
Ensure the final DMSO concentration is as low as possible.
-
Possible Cause 3: Inaccurate Concentration of this compound
-
Verification:
-
Double-check all calculations used to prepare the stock and working solutions.
-
Ensure that pipettes are properly calibrated.
-
-
Solution:
-
Prepare a fresh dilution series and repeat the experiment.
-
Possible Cause 4: Cellular Resistance or Altered Pathway Activity
-
Verification:
-
In very long-term experiments, cells can sometimes adapt to the presence of an inhibitor.
-
Sequence key components of the BRCA1 pathway in your cell line to check for any mutations that might have arisen.
-
-
Solution:
-
Use a fresh batch of cells from a frozen stock.
-
Consider using a different cell line to confirm the observed effects.
-
Experimental Protocols
Protocol 1: Assessment of this compound Activity using RAD51 Foci Formation Assay
This cell-based assay is a functional measure of this compound's ability to inhibit the homologous recombination (HR) DNA repair pathway. A reduction in the inhibition of RAD51 foci formation by an aged this compound stock compared to a fresh stock can indicate degradation.
Principle: DNA double-strand breaks (DSBs) induced by DNA damaging agents (e.g., ionizing radiation or certain chemotherapeutics) trigger the recruitment of RAD51 to the damage sites, forming nuclear foci that can be visualized by immunofluorescence microscopy. This compound, by inhibiting BRCA1, prevents the proper assembly of RAD51 at these sites.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., U2OS, HeLa) onto glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent to induce DSBs. A common method is to expose the cells to ionizing radiation (e.g., 2-10 Gy).
-
This compound Treatment:
-
Prepare fresh working dilutions of your "old" and "new" this compound stocks in pre-warmed cell culture medium. Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle to the cells immediately after inducing DNA damage.
-
-
Incubation: Incubate the cells for a sufficient time to allow for RAD51 foci formation (typically 4-6 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against RAD51 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it contains a certain threshold of foci (e.g., >5).
-
Compare the percentage of RAD51-positive cells in the vehicle control, "old" this compound-treated, and "new" this compound-treated samples. A significant increase in RAD51-positive cells in the "old" this compound group compared to the "new" group suggests a loss of inhibitory activity.
-
Visualizations
Caption: this compound inhibits the BRCA1 signaling pathway in response to DNA damage.
Caption: A logical workflow for troubleshooting this compound instability.
References
Why is a higher concentration of Bractoppin needed for cellular effects vs in vitro?
This guide provides in-depth answers and troubleshooting for researchers using Bractoppin. We address the common observation that higher concentrations of this compound are required to elicit a cellular response compared to its activity in cell-free in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a higher concentration of this compound needed for cellular effects compared to in vitro assays?
A1: The difference in effective concentration between a simplified in vitro system and a complex cellular environment is a common phenomenon in drug discovery and is due to a variety of factors that reduce a compound's bioavailability at its intracellular target. While this compound shows high potency in direct binding assays with purified proteins, a higher concentration is necessary to achieve a sufficient intracellular concentration to produce a measurable biological effect in living cells.[1][2]
Several key factors contribute to this discrepancy:
-
Cell Membrane Permeability: this compound's target, the BRCA1 tBRCT domain, is located inside the cell nucleus. The compound must first cross the cell's plasma membrane and then the nuclear membrane to reach its target. Poor membrane permeability can significantly lower the intracellular concentration compared to the concentration added to the culture media.[3][4][5]
-
Cellular Metabolism and Efflux: Cells possess enzymes that can metabolize and inactivate foreign compounds. Additionally, active efflux pumps in the cell membrane can recognize this compound and actively transport it out of the cell, further reducing its effective concentration.[3]
-
Off-Target Binding and Sequestration: Inside the cell, this compound can bind non-specifically to other proteins, lipids, or cellular components. It can also be sequestered in organelles like lysosomes, preventing it from reaching the BRCA1 protein in the nucleus.[3] This reduces the amount of free, active compound available to engage its target.
-
Target Engagement in a Complex Milieu: An in vitro assay typically involves purified proteins in a simple buffer. In a cell, the BRCA1 tBRCT domain is surrounded by its natural binding partners and other macromolecules. This compound must compete with these endogenous ligands to bind to BRCA1.[3] A higher concentration of the inhibitor is often required to effectively compete and achieve a significant level of target inhibition.
-
Compound Solubility: this compound has been noted for its low solubility, which can limit the maximum achievable concentration in aqueous cell culture media and subsequently inside the cell.[2]
Data Summary: this compound Potency
The following table summarizes the reported concentrations of this compound required for activity in different experimental systems.
| Assay Type | System / Measurement | Effective Concentration | Reference |
| In Vitro | Inhibition of phosphopeptide binding to BRCA1 tBRCT (IC50) | ~74 µM | [1] |
| In Vitro | Selective substrate binding inhibition (Potency) | Nanomolar (nM) range | [6] |
| Cellular | Inhibition of BRCA1 recruitment to DNA breaks | 10 - 100 µM | [1] |
| Cellular | Suppression of damage-induced G2 cell cycle arrest | 10 - 100 µM | [7] |
| Cellular | Inhibition of RAD51 assembly at damage sites | 10 - 100 µM | [1][2] |
Note: Discrepancies in reported in vitro potency exist in the literature, which may reflect different assay technologies and conditions. However, the requirement for micromolar concentrations in cellular assays is consistently reported.
Visualizing the Challenge: In Vitro vs. Cellular Environments
The diagrams below illustrate the differences between simplified in vitro assays and the complex biological system of a living cell.
Caption: Comparison of a direct in vitro assay with the multiple barriers this compound faces in a cell.
Mechanism of Action: this compound Signaling Pathway
This compound works by interrupting a critical step in the DNA damage response (DDR) pathway.
Caption: this compound blocks the binding of phosphoproteins to BRCA1, inhibiting DNA repair signaling.
Experimental Protocols
Protocol 1: In Vitro this compound Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method to determine the IC50 of this compound by measuring its ability to displace a fluorescently-labeled phosphopeptide from the purified BRCA1 tBRCT domain.
Materials:
-
Purified, recombinant human BRCA1 tBRCT protein.
-
Fluorescently-labeled synthetic phosphopeptide substrate (e.g., Ac-pSPTF-CONH2).
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Prepare Reagents:
-
Serially dilute this compound in DMSO, then dilute into Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Prepare a solution of BRCA1 tBRCT and the fluorescent peptide in Assay Buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound solutions to the wells of the 384-well plate.
-
Include control wells: "No Inhibition" (DMSO vehicle only) and "Maximum Inhibition" (high concentration of unlabeled peptide or no BRCA1 tBRCT).
-
-
Incubation:
-
Add the BRCA1 tBRCT/fluorescent peptide mixture to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of peptide binding.
-
Protocol 2: Cellular BRCA1 Foci Formation Assay (Immunofluorescence)
This protocol assesses this compound's ability to inhibit the recruitment of BRCA1 to sites of DNA damage in cells.[1][7][8]
Materials:
-
Human cell line (e.g., U2OS, HeLa).
-
Cell culture medium, FBS, and supplements.
-
Glass coverslips in a multi-well plate.
-
This compound stock solution (in DMSO).
-
DNA damaging agent (e.g., Ionizing Radiation (IR) source, or chemical agent like Etoposide).
-
Fixative: 4% Paraformaldehyde (PFA).
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibody: Anti-BRCA1.
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488).
-
Nuclear counterstain: DAPI.
-
Fluorescence microscope.
Methodology:
-
Cell Culture:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a DMSO vehicle control for 1-2 hours.
-
-
Induce DNA Damage:
-
Expose the cells to a DNA damaging agent (e.g., 10 Gy of IR).
-
Return cells to the incubator for a set period (e.g., 4-6 hours) to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-BRCA1 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope, capturing the DAPI (blue) and BRCA1 (e.g., green) channels.
-
-
Data Analysis:
-
Quantify the number of BRCA1 foci per nucleus for each treatment condition. A significant reduction in the number of foci in this compound-treated cells compared to the DMSO control indicates successful inhibition of BRCA1 recruitment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of cell-permeable inhibitors that target the BRCT domain of BRCA1 protein by using a small-molecule microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Identifying and minimizing off-target effects of Bractoppin
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Bractoppin, with a focus on identifying and minimizing potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues that may arise during experiments involving this compound.
1. What is the primary mechanism of action for this compound?
This compound is a small-molecule inhibitor that selectively targets the tandem BRCA1 C-terminal (tBRCT) domain of the BRCA1 protein.[1][2][3] It functions by preventing the binding of phosphopeptides to this domain, thereby disrupting the recruitment of BRCA1 to sites of DNA damage.[1][3][4] This inhibition interrupts downstream signaling pathways involved in DNA repair and cell cycle control, leading to the suppression of damage-induced G2 arrest and the assembly of the recombinase RAD51.[1][2][3][4]
2. My cells are showing higher-than-expected toxicity. Could this be an off-target effect of this compound?
While this compound has been designed for selectivity, unexpected cytotoxicity can occur and may be indicative of off-target effects, especially at higher concentrations. This compound exhibits nanomolar potency in vitro, but cellular effects are typically observed in the 10-100 µM range.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. If toxicity persists even at low concentrations, consider the following troubleshooting steps:
-
Assess Cell Health: Ensure your cells are healthy and not under other stressors.
-
Solubility Issues: Poor solubility of this compound could lead to precipitation and non-specific effects. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before adding to your culture medium.
-
Off-Target Screening: If the problem persists, a broader off-target analysis using techniques like kinase profiling or cellular thermal shift assays (CETSA) may be necessary to identify unintended targets.
3. I am not observing the expected inhibition of BRCA1 recruitment or downstream effects. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. A thorough dose-response experiment is recommended to determine the optimal concentration for your system.
-
Compound Inactivity: Ensure the proper storage and handling of the this compound stock to prevent degradation. It is advisable to use a fresh dilution for each experiment.
-
Experimental Timing: The timing of this compound treatment relative to the induction of DNA damage is critical. Ensure that the pre-incubation time is sufficient for the compound to enter the cells and engage its target before the DNA damage stimulus.
-
Cellular Context: The specific genetic background of your cells could influence their response to this compound. For instance, cells with pre-existing defects in other DNA repair pathways might respond differently.
4. How can I confirm that the effects I am seeing are due to the inhibition of the BRCA1 tBRCT domain and not an off-target?
To validate the on-target activity of this compound, consider the following control experiments:
-
Use an Inactive Analog: The compound CCBT2047 is an inactive analog of this compound and can be used as a negative control.[5] It is not expected to inhibit BRCA1 foci formation or induce the same cellular effects.[5][6]
-
Rescue Experiment: Overexpression of the BRCA1 tBRCT domain can compete with endogenous BRCA1 for this compound binding, potentially rescuing the observed phenotype.[4]
-
Mutant BRCA1: Use cell lines expressing mutant forms of BRCA1 tBRCT that this compound cannot bind to, such as those with K1702A, F1662R, or L1701K substitutions.[6] this compound should not be effective in these cells if its effects are on-target.
5. What are the known off-targets of this compound?
This compound has been shown to be selective for the BRCA1 tBRCT domain over other structurally related tBRCT domains found in proteins like MDC1 and TopBP1.[1][3][5] This selectivity is attributed to this compound's interaction with a hydrophobic pocket adjacent to the phosphoserine recognition site that is distinct in other BRCT domains.[2][3] However, a comprehensive screen of all potential off-targets across the entire proteome has not been extensively published. Therefore, it is crucial to perform rigorous control experiments and consider the possibility of unknown off-targets in your specific experimental context.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its analogs.
| Compound | Target | Assay | IC50 / Kd | Cellular Concentration for Effect | Reference |
| This compound | BRCA1 tBRCT | Microscale Thermophoresis (MST) | 74 nM | 10-100 µM | [1] |
| CCBT2047 | BRCA1 tBRCT | MST | Inactive | N/A | [5] |
| Analog 2088 | BRCA1 tBRCT | Not Specified | Potent | Effective in abrogating BRCA1 foci | [6] |
| Analog 2103 | BRCA1 tBRCT | Not Specified | Potent | Effective in abrogating BRCA1 foci | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the identification and minimization of off-target effects.
Protocol 1: Immunofluorescence Staining for BRCA1 Foci Formation
This protocol is used to visualize the recruitment of BRCA1 to sites of DNA damage and to assess the inhibitory effect of this compound.
Materials:
-
Cells grown on coverslips
-
This compound and inactive analog (CCBT2047)
-
DNA damaging agent (e.g., ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against BRCA1
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with the desired concentration of this compound, CCBT2047, or vehicle control for the optimized duration (e.g., 2-6 hours).
-
DNA Damage Induction: Expose cells to a DNA damaging agent (e.g., 10 Gy of ionizing radiation).
-
Incubation: Incubate the cells for the desired time post-damage to allow for foci formation (e.g., 6-18 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against BRCA1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS, with the second wash containing DAPI to stain the nuclei. Mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of BRCA1 foci per cell.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration.
Materials:
-
Cells seeded in a 96-well plate
-
Serial dilutions of this compound
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound (and vehicle control) in triplicate.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action of this compound in the DNA damage response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling. [repository.cam.ac.uk]
- 3. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
How to address lot-to-lot variability of Bractoppin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from the lot-to-lot variability of Bractoppin. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor that targets the tandem BRCT (BRCA1 C-terminal) domain of the breast cancer susceptibility protein 1 (BRCA1).[1][2] It selectively binds to the phosphopeptide-binding pocket of the BRCA1 tBRCT domain, thereby disrupting its interaction with phosphorylated proteins such as BACH1 and ABRAXAS. This inhibition interrupts downstream signaling pathways involved in the DNA damage response, leading to suppression of G2/M cell cycle arrest and homologous recombination repair.[1][2][3][4]
Q2: We are observing a weaker than expected phenotype (e.g., less G2 arrest, reduced cell death) with a new lot of this compound. What could be the cause?
A2: A weaker than expected phenotype with a new lot of this compound can stem from several factors related to lot-to-lot variability. The most common causes include:
-
Lower Purity: The new lot may have a lower percentage of the active compound due to residual starting materials, byproducts from the synthesis, or degradation products.
-
Presence of Inactive Isomers: If this compound has stereoisomers, the new lot might contain a higher proportion of an inactive or less active isomer.
-
Incorrect Concentration: The actual concentration of the supplied solution may be lower than stated.
-
Poor Solubility: this compound is known to have low aqueous solubility.[2] The compound from the new lot may not be fully dissolving in your experimental buffer, leading to a lower effective concentration.
Q3: Our recent experiments with a new batch of this compound are showing unexpected off-target effects or increased cytotoxicity at concentrations that were previously well-tolerated. Why might this be happening?
A3: Unforeseen off-target effects or increased cytotoxicity can be alarming. The primary suspect is often the presence of impurities in the new batch of this compound. These impurities can have their own biological activities, leading to phenotypes that are not characteristic of this compound's known on-target effects.[1] It is also possible that the new lot is more potent than previous lots, leading to exaggerated on-target and potential off-target effects at the same nominal concentration.
Q4: How can we validate a new lot of this compound to ensure consistent results?
A4: To ensure the consistency of your results, it is crucial to validate each new lot of this compound before its use in critical experiments. A recommended validation workflow includes:
-
Confirm Identity and Purity: If possible, obtain a certificate of analysis (CoA) from the supplier detailing the purity of the lot, typically determined by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Assess Solubility: Visually inspect the solubility of the compound in your chosen solvent at the desired stock concentration. Look for any precipitate.
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for a well-established this compound-induced phenotype in your cell line of interest (e.g., inhibition of RAD51 foci formation). Compare the IC50 value to that of a previously validated "gold standard" lot.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Lots
You observe a significant shift in the IC50 of this compound in your cell-based assay after switching to a new lot.
Troubleshooting Workflow
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Bractoppin-treated cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Bractoppin and troubleshooting any unexpected results encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, drug-like inhibitor of phosphopeptide recognition by the tandem BRCA1 C-terminal (tBRCT) domain of the human BRCA1 protein.[1][2] By binding to the tBRCT domain, this compound competitively inhibits the interaction of BRCA1 with its phosphorylated binding partners, such as BACH1 and ABRAXAS.[3] This disruption of protein-protein interactions selectively interrupts BRCA1-dependent signaling pathways involved in the DNA damage response (DDR).[1][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: this compound treatment is expected to mimic certain aspects of BRCA1 deficiency. Key cellular effects include:
-
Inhibition of BRCA1 recruitment to DNA damage sites: this compound prevents the accumulation of BRCA1 at DNA double-strand breaks.[5][6]
-
Suppression of G2/M cell cycle arrest: Following DNA damage, this compound abrogates the G2/M checkpoint, allowing cells to proceed through the cell cycle.[5][7]
-
Reduced RAD51 foci formation: this compound treatment leads to a decrease in the formation of RAD51 foci, which are critical for homologous recombination (HR) repair.[4]
-
Increased sensitivity to DNA damaging agents: By inhibiting DNA repair, this compound can sensitize cells to ionizing radiation and certain chemotherapeutic agents like PARP inhibitors.[8][9]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: this compound exhibits nanomolar potency in in vitro biochemical assays (IC50 = 74 nM).[3][5] However, due to factors like cell permeability and stability in culture, higher concentrations are typically required to observe cellular effects. The recommended concentration range for cell-based assays is generally between 10 µM and 100 µM.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol.[2][11] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound selective for the BRCA1 tBRCT domain?
A5: Yes, this compound has been shown to be selective for the BRCA1 tBRCT domain. It does not significantly inhibit the phosphopeptide recognition of other structurally related BRCT domains, such as those found in MDC1 and TOPBP1.[4][6] This selectivity allows for the specific interrogation of BRCA1-dependent pathways.
Troubleshooting Guides
Problem 1: No observable phenotype or weaker than expected effect after this compound treatment.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound, a BRCA1 carboxy-terminal domain (BRCT) inhibitor, suppresses tumor progression in ovarian borderline tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bractoppin vs. PARP Inhibitors in BRCA-Proficient Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeting DNA damage response (DDR) pathways. While PARP inhibitors have revolutionized the treatment of BRCA-mutated cancers, their efficacy in BRCA-proficient tumors remains a subject of intense investigation. This guide provides a detailed comparison of a novel investigational agent, Bractoppin, with established PARP inhibitors, specifically in the context of BRCA-proficient cancers. We will delve into their mechanisms of action, present available preclinical data, and provide detailed experimental protocols for key assays.
Executive Summary
This compound and PARP inhibitors both disrupt the DNA damage response but through distinct mechanisms. This compound directly targets the BRCA1 protein, preventing its recruitment to DNA double-strand breaks (DSBs) and subsequent homologous recombination (HR) repair. This action, in principle, can induce a "BRCA-like" phenotype in BRCA-proficient cells, rendering them susceptible to DNA damage. In contrast, PARP inhibitors primarily trap PARP1/2 enzymes on single-strand DNA breaks (SSBs), leading to the accumulation of DSBs during replication. In BRCA-proficient cancers, the rationale for using PARP inhibitors often relies on the presence of other defects in HR repair, a concept known as "BRCAness," or through combination with other agents that induce HR deficiency.
This guide will explore these differences in detail, providing a framework for researchers to evaluate the potential of these two therapeutic strategies in the context of BRCA-proficient malignancies.
Mechanism of Action
This compound: A Direct Inhibitor of BRCA1 Function
This compound is a first-in-class small molecule inhibitor that targets the tandem BRCT (tBRCT) domains of the BRCA1 protein.[1][2] These domains are crucial for mediating protein-protein interactions that are essential for the recruitment of BRCA1 to sites of DNA damage.
Signaling Pathway of this compound's Action
Caption: this compound inhibits the tBRCT domain of BRCA1, preventing its recruitment to DSBs and subsequent RAD51-mediated homologous recombination.
By binding to the BRCA1 tBRCT domains, this compound allosterically inhibits the recognition of phosphorylated protein partners, such as BACH1 and ABRAXAS.[2][3] This disruption prevents the localization of the BRCA1-BARD1 heterodimer to DSBs, a critical initiating step for HR.[4] Consequently, the recruitment of the recombinase RAD51 is diminished, leading to a suppression of HR-mediated DNA repair.[1][5] This mode of action suggests that this compound could be effective in tumors that are proficient in BRCA1 and BRCA2 but may have other vulnerabilities in their DNA damage response network.
PARP Inhibitors: Trapping PARP and Exploiting HR Deficiencies
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are key players in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.
Signaling Pathway of PARP Inhibitor Action
Caption: PARP inhibitors trap PARP on SSBs, leading to stalled replication forks, DSBs, and cell death in HR-deficient tumors.
The trapping of PARP-DNA complexes is considered the primary driver of cytotoxicity. These trapped complexes are more toxic than the unrepaired SSBs themselves, as they obstruct DNA replication, leading to replication fork collapse and the formation of DSBs. In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cells with HR deficiency (HRD), such as those with BRCA mutations, these DSBs accumulate, leading to genomic instability and cell death, a concept known as synthetic lethality.
In BRCA-proficient cancers, the therapeutic rationale for PARP inhibitors is to exploit a state of "BRCAness," where HR is compromised due to alterations in other genes (e.g., ATM, PALB2), or to induce HRD through combination with other therapies.
Preclinical Performance: A Comparative Overview
Direct comparative studies of this compound and PARP inhibitors in the same BRCA-proficient cancer models are limited. However, by examining data from separate studies using well-characterized BRCA-proficient cell lines, we can draw some indirect comparisons.
| Compound | Cell Line | BRCA Status | IC50 (µM) | Key Findings | Reference |
| This compound | U2OS | Proficient | ~25 | Inhibits RAD51 foci formation | [6] |
| A549 | Proficient | Not Reported | Suppresses damage-induced G2 arrest | [6] | |
| Olaparib | T47D | Proficient | >10 | Limited single-agent activity | [7] |
| MDA-MB-231 | Proficient | ~5-10 | Synergistic with DNA damaging agents | [8] | |
| Talazoparib | MDA-MB-231 | Proficient | ~0.1-1 | Potent PARP trapping activity | [9] |
| MDA-MB-468 | Proficient | ~0.1-1 | Growth inhibition independent of BRCA status | [9] |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., assay type, incubation time). The data presented here is for comparative purposes and should be interpreted with caution.
From the available data, PARP inhibitors like Talazoparib show potent single-agent activity in some BRCA-proficient triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.[9] This suggests that these cell lines may possess an underlying HRD that makes them sensitive to PARP inhibition. Olaparib generally shows weaker single-agent activity in BRCA-proficient lines.[7] this compound's cellular effects are observed in the micromolar range and have been shown to effectively inhibit the formation of RAD51 foci, a key marker of HR activity.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing cell viability based on the metabolic activity of cells.
Workflow for Cell Viability Assay
Caption: Workflow for a typical MTT-based cell viability assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, U2OS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and/or PARP inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound or the PARP inhibitor of interest. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Immunofluorescence for RAD51 Foci Formation
This protocol is used to visualize and quantify the formation of RAD51 foci, a hallmark of active homologous recombination.
Workflow for RAD51 Foci Immunofluorescence
Caption: Workflow for immunofluorescence analysis of RAD51 foci.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
This compound and/or PARP inhibitor
-
Source of DNA damage (e.g., gamma-irradiator)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with the desired concentration of this compound or PARP inhibitor for a specified time (e.g., 24 hours).
-
Induce DNA damage by, for example, exposing the cells to 10 Gy of ionizing radiation.
-
Incubate the cells for 4-8 hours to allow for foci formation.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A cell is typically considered positive if it has more than 5 or 10 foci.
In Vivo Tumor Models
Preclinical evaluation in animal models is a critical step in drug development. Xenograft models using BRCA-proficient cancer cell lines are commonly employed.
Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
BRCA-proficient cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional, to improve tumor take rate)
-
This compound or PARP inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, PARP inhibitor, or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
This compound and PARP inhibitors represent two distinct and promising strategies for targeting the DNA damage response in BRCA-proficient cancers. This compound's unique mechanism of directly inhibiting BRCA1 function offers a novel approach to induce a synthetic lethal-like state in tumors that are not classically considered HR-deficient. PARP inhibitors, on the other hand, have shown efficacy in a subset of BRCA-proficient tumors, likely those with underlying "BRCAness."
Further research is needed to directly compare the efficacy of this compound and PARP inhibitors in a panel of well-characterized BRCA-proficient cancer models. Identifying predictive biomarkers for sensitivity to each agent will be crucial for patient stratification in future clinical trials. Combination strategies, such as using this compound to induce HRD and then treating with a PARP inhibitor, also warrant investigation. The continued exploration of these and other DDR inhibitors will undoubtedly expand the therapeutic options for patients with BRCA-proficient cancers.
References
- 1. mdlinx.com [mdlinx.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of PARP inhibition combined with EZH2 inhibition depends on BRCA mutation status and microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. mdpi.com [mdpi.com]
The Importance of a Proper Negative Control: A Guide to Using the Inactive Bractoppin Analog CCBT2047
In the realm of drug discovery and molecular biology research, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental results. When studying the effects of a specific inhibitor, a well-designed negative control is crucial for distinguishing on-target effects from off-target toxicity or other confounding variables. This guide provides a comprehensive comparison of the Bractoppin analog, CCBT2047, as a negative control, with a focus on its application in studying the BRCA1 signaling pathway.
Introduction to this compound and the Need for a Negative Control
This compound is a potent small molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain. It disrupts the interaction between BRCA1 and its phosphopeptide binding partners, such as BACH1 and CtIP, thereby interfering with the DNA damage response (DDR) pathway. This inhibition of protein-protein interactions (PPIs) makes this compound a valuable tool for cancer research.
However, to confidently attribute any observed cellular effects to the specific inhibition of the BRCA1 tBRCT domain, a negative control that is structurally similar to this compound but lacks its inhibitory activity is essential. This is where CCBT2047, an inactive analog of this compound, plays a critical role.
Comparing CCBT2047 to Other Negative Controls
| Control Type | Description | Advantages | Disadvantages |
| CCBT2047 (Inactive Analog) | A molecule structurally very similar to the active compound (this compound) but with modifications that abolish its biological activity. | - Controls for potential off-target effects of the chemical scaffold.- Helps to confirm that the observed phenotype is due to the specific on-target activity of the active compound.- Has similar physicochemical properties to the active compound, controlling for effects related to solubility, cell permeability, etc. | - May not be readily available for all inhibitors.- Requires prior structure-activity relationship (SAR) studies to identify a truly inactive analog. |
| Vehicle Control (e.g., DMSO) | The solvent in which the active compound is dissolved. | - Simple and widely used.- Controls for any effects of the solvent on the experimental system. | - Does not control for off-target effects of the compound's chemical structure.- Any observed toxicity could be due to the compound's general chemical nature rather than its specific target inhibition. |
Quantitative Comparison of this compound and CCBT2047 Activity
The efficacy of this compound and the inactivity of CCBT2047 have been demonstrated using various biochemical and cell-based assays.
| Assay | This compound | CCBT2047 | Reference |
| MicroScale Thermophoresis (MST) | IC50 ≈ 74 nM | No significant binding/inhibition observed | [1] |
| BRCA1 Foci Formation | Inhibits radiation-induced foci formation | No effect on foci formation | [1] |
| FRET-based in-cell assay | Disrupts BRCA1 tBRCT-phosphopeptide interaction | No disruption of interaction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to validate the activity of this compound and the inactivity of CCBT2047.
MicroScale Thermophoresis (MST) for Competitive Binding Assay
Objective: To determine the in-vitro inhibitory potency of this compound and CCBT2047 on the interaction between the BRCA1 tBRCT domain and a phosphopeptide ligand.
Materials:
-
Purified recombinant human BRCA1 tBRCT domain
-
Fluorescently labeled phosphopeptide (e.g., BACH1 phosphopeptide)
-
This compound and CCBT2047
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
MST instrument (e.g., NanoTemper Monolith)
-
MST capillaries
Procedure:
-
Prepare a stock solution of the fluorescently labeled phosphopeptide at a concentration of 100 nM in MST buffer.
-
Prepare a series of dilutions of this compound and CCBT2047 in MST buffer, typically ranging from 1 µM to 0.1 nM.
-
In a series of PCR tubes, mix the fluorescently labeled phosphopeptide (final concentration 50 nM) with each dilution of the compounds. Include a control with no compound.
-
Add the purified BRCA1 tBRCT domain to each tube at a constant concentration (e.g., 100 nM).
-
Incubate the mixtures for 30 minutes at room temperature.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the fluorescent peptide using the MST instrument.
-
Analyze the data to determine the change in thermophoresis as a function of compound concentration and calculate the IC50 value for this compound. For CCBT2047, no significant change in thermophoresis is expected.
Immunofluorescence Assay for BRCA1 Foci Formation
Objective: To assess the effect of this compound and CCBT2047 on the recruitment of BRCA1 to sites of DNA damage in cells.
Materials:
-
Human cell line (e.g., U2OS or HeLa)
-
Culture medium and supplements
-
Coverslips
-
Ionizing radiation source (e.g., X-ray irradiator)
-
This compound and CCBT2047
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against BRCA1 (e.g., mouse anti-BRCA1)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µM), CCBT2047 (e.g., 10 µM), or vehicle (DMSO) for 2-4 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy).
-
Allow 4-6 hours for BRCA1 foci to form.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-BRCA1 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize and quantify the number of BRCA1 foci per nucleus using a fluorescence microscope and image analysis software. A significant reduction in foci number is expected for this compound-treated cells compared to vehicle and CCBT2047-treated cells.
Visualizing the Mechanism of Action
To better understand the biological context in which this compound and CCBT2047 are utilized, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound action on the BRCA1 signaling pathway.
Caption: Workflow for assessing BRCA1 foci formation.
Conclusion
The use of a structurally related, inactive analog like CCBT2047 as a negative control is a rigorous approach to validate the on-target effects of a specific inhibitor such as this compound. By demonstrating a lack of activity in parallel experiments, researchers can confidently attribute the observed biological effects of this compound to its specific inhibition of the BRCA1 tBRCT domain. This level of experimental rigor is essential for the advancement of reliable and translatable scientific knowledge in the field of drug development and cancer biology.
References
Bractoppin: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines
For Immediate Release
Bractoppin, a potent and selective small-molecule inhibitor of the BRCA1 C-terminal (BRCT) domain, is emerging as a promising agent in cancer therapy. By targeting the critical protein-protein interactions mediated by the BRCA1 BRCT domain, this compound disrupts the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by inhibiting the binding of phosphorylated proteins to the tandem BRCT domains of BRCA1.[1][2] This interaction is a crucial step in the homologous recombination (HR) pathway of DNA double-strand break repair. By blocking this, this compound effectively mimics a BRCA1-deficient state, rendering cancer cells more susceptible to DNA damaging agents and inducing synthetic lethality in combination with PARP inhibitors.[3]
Data Presentation: this compound's Efficacy in Diverse Cancer Cell Lines
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| In vitro Assay | - | 0.074 | Biochemical assay measuring displacement of a phosphopeptide from the BRCA1 tBRCT domain.[2] |
| Ovarian Borderline Tumor Organoids | Ovarian Cancer | Not Specified | This compound was shown to suppress tumor progression.[4] |
| HeLa | Cervical Cancer | Not Specified | This compound sensitizes HeLa cells to the PARP inhibitor Olaparib.[3] |
| MDA-MB-231 | Breast Cancer | Not Specified | This compound sensitizes MDA-MB-231 cells to Olaparib.[3] |
| HCC1937 | Breast Cancer | Not Specified | This compound did not sensitize HCC1937 cells to Olaparib.[3] |
Further research is needed to establish specific IC50 values in a broader range of cancer cell lines.
| Cell Line | Cancer Type | Apoptosis Induction | Notes |
| Ovarian Borderline Tumor Organoids | Ovarian Cancer | Promotes apoptosis | Specific percentage not provided.[4] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Promotes apoptosis | Specific percentage not provided.[4] |
| HeLa | Cervical Cancer | Enhances Olaparib-mediated apoptosis | Specific percentage not provided.[3] |
| MDA-MB-231 | Breast Cancer | Enhances Olaparib-mediated apoptosis | Specific percentage not provided.[3] |
| Cell Line | Cancer Type | Cell Cycle Arrest | Notes |
| Ovarian Borderline Tumor Organoids | Ovarian Cancer | Inhibits cell cycle progression | Specific phase and percentage not provided.[4] |
| General Effect | - | Suppresses damage-induced G2 arrest | This is a key mechanism of this compound's action.[2] |
Comparative Analysis with Other BRCA1 BRCT Domain Inhibitors
While this compound is a key small-molecule inhibitor, other compounds also target the BRCA1 BRCT domain.
| Inhibitor | Type | Key Findings |
| This compound Analogues (CCBT2088, CCBT2103) | Small Molecule | Effective in abrogating BRCA1 foci formation and inhibiting G2 arrest.[2] |
| Gossypol | Natural Product | Has been reported to have anticancer properties, but its specificity for the BRCA1 BRCT domain and comparative efficacy to this compound require further investigation.[5] |
| Peptide-based Inhibitors | Peptide | Can mimic BRCA1 mutations and sensitize cells to PARP inhibitors, but may have limitations in cell permeability and stability compared to small molecules like this compound.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or other inhibitors for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle using flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing this compound's Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action in the DNA damage response pathway.
Caption: Workflow for key in vitro assays to evaluate this compound's effects.
Caption: Logical flow from this compound treatment to decreased cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction | MDPI [mdpi.com]
- 3. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a BRCA1 carboxy-terminal domain (BRCT) inhibitor, suppresses tumor progression in ovarian borderline tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential resistance mechanisms to Bractoppin treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bractoppin, a selective inhibitor of the BRCA1 C-terminal (BRCT) domain, with other therapeutic alternatives targeting the DNA damage response (DDR) pathway. We delve into potential mechanisms of resistance to this compound treatment, supported by experimental data and detailed protocols to facilitate further investigation.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the tandem BRCT domain of the breast cancer susceptibility protein 1 (BRCA1). This domain is crucial for the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs), a critical step in the homologous recombination (HR) repair pathway. By binding to the BRCT domain, this compound prevents the interaction of BRCA1 with its phosphorylated protein partners, such as BACH1 and ABRAXAS, thereby disrupting the DNA damage response and leading to cell cycle arrest and apoptosis in cancer cells with compromised DNA repair pathways.[1][2]
Comparative Analysis: this compound vs. PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are an established class of drugs that also exploit deficiencies in the HR pathway, creating a synthetic lethal effect in BRCA-mutated cancers. While both this compound and PARP inhibitors target the DDR, their mechanisms of action are distinct.
Data Presentation: Comparative Efficacy of this compound and PARP Inhibitors
While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature, its in vitro potency has been reported to be in the nanomolar range. For the purpose of comparison, the following table summarizes the reported IC50 values for several approved PARP inhibitors in various BRCA-mutated cancer cell lines. This data provides a benchmark for the expected efficacy of therapies targeting the BRCA pathway.
| Drug | Target | Cell Line | BRCA Status | IC50 (µM) | Reference |
| This compound | BRCA1 BRCT | - | - | Not widely reported | - |
| Olaparib | PARP1/2 | MDA-MB-436 | BRCA1 mutant | >10 | [3] |
| HCC1937 | BRCA1 mutant | ~96 | [4] | ||
| PEO1 | BRCA2 mutant | Responsive (LC50) | [5] | ||
| HCT116 | - | 2.799 | [6] | ||
| Niraparib | PARP1/2 | PEO1 | BRCA2 mutant | 7.487 | [7] |
| UWB1.289 | BRCA1 mutant | 21.34 | [7] | ||
| HCC1937 | BRCA1 mutant | 11 | [4] | ||
| Rucaparib | PARP1/2 | HCC1806 | BRCA wild-type | ~0.9 | [4] |
| COLO704 | - | 2.52 | [8] | ||
| Talazoparib | PARP1/2 | BR58 | BRCA1 mutant | ~0.2 | [9] |
| MDA-MB-436 | BRCA1 mutant | Responsive | [10] | ||
| JIMT1 | BRCA wild-type | 0.002 | [4] |
Investigating Potential Resistance Mechanisms to this compound
While specific resistance mechanisms to this compound have not yet been clinically or preclinically established, we can hypothesize potential avenues of resistance based on its mechanism of action and by drawing parallels with resistance to PARP inhibitors.
1. Alterations in the this compound Binding Site:
-
Point Mutations: Mutations in the BRCT domain of BRCA1 could alter the binding pocket of this compound, reducing its affinity and inhibitory effect.
-
Alternative Splicing: The expression of BRCA1 splice variants that lack the BRCT domain could render cells resistant to this compound, as the drug target would be absent.[11]
2. Upregulation of Parallel DNA Repair Pathways:
-
Enhanced Non-Homologous End Joining (NHEJ): Cells might compensate for the this compound-induced inhibition of HR by upregulating alternative, more error-prone repair pathways like NHEJ to repair DSBs.
-
Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the formation of DSBs, thereby reducing the reliance on BRCA1-mediated repair and diminishing the efficacy of this compound.[1]
3. Reduced Intracellular Drug Concentration:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
4. Restoration of BRCA1 Function:
-
Secondary Mutations: In cells with an initial BRCA1 mutation, a secondary "reversion" mutation could restore the open reading frame and produce a functional or partially functional BRCA1 protein, thereby overcoming the dependency on a this compound-sensitive pathway.
-
Epigenetic Modifications: Changes in the epigenetic regulation of the BRCA1 gene could lead to its reactivation in tumors where it was initially silenced, thus conferring resistance.[12]
Experimental Protocols
To investigate these potential resistance mechanisms, the following experimental protocols are provided.
Experimental Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and comparator drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Experimental Protocol 2: Assessment of BRCA1 Foci Formation (Immunofluorescence)
This protocol is used to visualize the recruitment of BRCA1 to sites of DNA damage and to assess the inhibitory effect of this compound.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against BRCA1
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with a DNA damaging agent in the presence or absence of this compound for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-BRCA1 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the number of BRCA1 foci per nucleus in at least 100 cells per condition.
Experimental Protocol 3: Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a BRCA1 carboxy-terminal domain (BRCT) inhibitor, suppresses tumor progression in ovarian borderline tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jcancer.org [jcancer.org]
- 8. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NKI researchers discover two new drug resistance mechanisms of BRCA1 breast cancer | Netherlands Cancer Institute [nki.nl]
Validating the Synergistic Effects of Bractoppin with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the synergistic potential of Bractoppin, a small molecule inhibitor of the BRCA1 C-terminal (BRCT) domain, when used in combination with conventional chemotherapy agents. By inhibiting the DNA damage repair (DDR) pathway, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapies, offering a promising avenue for combination therapy. This guide outlines the key experimental approaches, data presentation formats, and underlying biological pathways relevant to validating this synergy.
Data Presentation: Quantifying Synergy
The synergistic effect of this compound with chemotherapy can be quantified using various in vitro and in vivo models. The following tables illustrate how to present such data, comparing the efficacy of monotherapy versus combination therapy. Note: The following data is illustrative to demonstrate the format and potential outcomes of synergy studies, as specific experimental data for this compound in combination with these chemotherapy agents is not yet publicly available.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in Ovarian Cancer Cells (A2780)
| Treatment | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| This compound | 10 | 85 ± 4.2 | - |
| Cisplatin | 5 | 70 ± 5.1 | - |
| This compound + Cisplatin | 10 + 5 | 40 ± 3.5 | < 1 (Synergistic) |
| This compound | 20 | 72 ± 3.8 | - |
| Cisplatin | 10 | 55 ± 4.9 | - |
| This compound + Cisplatin | 20 + 10 | 25 ± 2.9 | < 1 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition of this compound with Doxorubicin in a Breast Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 20 | 1200 ± 120 | 20 |
| Doxorubicin | 2 | 900 ± 100 | 40 |
| This compound + Doxorubicin | 20 + 2 | 300 ± 50 | 80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound and chemotherapy agents, alone and in combination.
-
Cell Seeding: Plate cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy agent (e.g., Cisplatin), and their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Drug Treatment: After 24 hours, treat the cells with this compound, a chemotherapy agent, or the combination for a defined period (e.g., 24 hours).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet, then rinse with water.
-
Colony Counting: Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the combination therapy in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 breast cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize mice into treatment groups (Vehicle, this compound alone, chemotherapy alone, combination). Administer treatments via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the mean tumor volumes between treatment groups to determine the extent of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed synergistic mechanism of this compound and a DNA-damaging chemotherapy agent.
A Comparative Analysis of Bractoppin and Other DNA Repair Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. In cancer, these pathways are often dysregulated, presenting a therapeutic vulnerability. Inhibitors of DNA repair proteins have emerged as a promising class of anti-cancer agents, with the ability to selectively kill cancer cells, often in a synthetic lethal manner. This guide provides a side-by-side comparison of Bractoppin, a novel inhibitor of the BRCA1 C-terminal (BRCT) domain, with other key classes of DNA repair inhibitors, including PARP, ATR, ATM, and DNA-PK inhibitors.
Introduction to DNA Repair Inhibitors
The DNA damage response is a coordinated network of pathways that detect and repair DNA lesions, thereby maintaining genomic stability.[1] Key nodes in this network include proteins that sense DNA damage, signal its presence, and mediate its repair. Cancer cells frequently harbor defects in DDR pathways, making them reliant on the remaining intact pathways for survival.[1] Targeting these remaining pathways with small molecule inhibitors can lead to the accumulation of lethal DNA damage specifically in cancer cells.[2][3] This concept of synthetic lethality has been clinically validated with the success of Poly(ADP-ribose) polymerase (PARP) inhibitors in treating cancers with mutations in the BRCA1 or BRCA2 genes.[2][3][4]
Beyond PARP inhibitors, several other classes of DNA repair inhibitors are in various stages of preclinical and clinical development, each targeting a distinct component of the DDR network. This guide will focus on a comparative analysis of:
-
This compound: A first-in-class inhibitor of the BRCA1 tandem BRCT (tBRCT) domain, which is crucial for the recruitment of BRCA1 to sites of DNA damage.[5][6][7]
-
PARP Inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib): These inhibitors target PARP enzymes, which are key for the repair of single-strand DNA breaks.[4][8][9]
-
ATR Inhibitors (Ceralasertib, Berzosertib): These molecules inhibit the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the response to replication stress and DNA damage.[10][11]
-
ATM Inhibitors (AZD0156, KU-60019): These compounds target the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor and transducer of DNA double-strand breaks.[12][13]
-
DNA-PK Inhibitors (AZD7648, M3814): These inhibitors block the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway for double-strand break repair.[14][15]
Comparative Data on Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other DNA repair inhibitors across various cancer cell lines. These values represent the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell viability, enzyme activity) by 50% and are a key measure of a drug's potency.
Table 1: this compound - Inhibition of BRCA1 tBRCT Interaction
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | In vitro binding assay | BRCA1 tBRCT | 0.074 | [16] |
Table 2: PARP Inhibitors - Cellular IC50 Values (µM)
| Inhibitor | Breast Cancer Cell Lines | Ovarian Cancer Cell Lines | Prostate Cancer Cell Lines | Other Cancer Cell Lines | References |
| Olaparib | MDA-MB-436: 0.001HCC1937: 0.004MDA-MB-231: 9.8MCF7: 10.5 | SKOV-3: 17.6OV-90: 15TOV-21G: 150 | LNCaP: 10.2C4-2B: 1.5DU145: 11.2 | HCT116 (Colorectal): 2.8HCT15 (Colorectal): 4.7SW480 (Colorectal): 12.4 | [1][17][18][19][20] |
| Rucaparib | MDA-MB-436: 0.008HCC1937: 0.015MDA-MB-231: >20MCF7: >20 | COLO704: 2.5A2780: 4.8Kuramochi: 0.084 | - | - | [21][22][23] |
| Niraparib | MDA-MB-231: ~20MDA-MB-468: <10BT474: ~13 | - | - | - | [1] |
| Talazoparib | MDA-MB-436: 0.0002HCC1937: 0.0003MDA-MB-231: 0.48MCF7: 1.1SKBR3: 0.04JIMT1: 0.002 | - | - | NCI-H146 (SCLC): 0.00435NCI-H1618 (SCLC): 0.67 | [1][24] |
| Veliparib | MDA-MB-436: 0.012HCC1937: 0.2MDA-MB-231: >20MCF7: >20 | ES-2: 38TOV-21G: 78SKOV-3: 82OV-90: 35 | - | Ishikawa (Endometrial): 133.5 | [1][2][3][12][17] |
Table 3: ATR, ATM, and DNA-PK Inhibitors - Cellular IC50 Values (µM)
| Inhibitor Class | Inhibitor | Cancer Cell Line | IC50 (µM) | References |
| ATR | Ceralasertib (AZD6738) | H460 (Lung) | 1.05 | [10] |
| H23 (Lung) | 2.38 | [10] | ||
| Breast Cancer Cell Lines | 0.3 - >1 | [8] | ||
| Berzosertib (VE-822) | HT29 (Colon) | 0.019 | [2][5] | |
| Cal-27 (Head & Neck) | 0.285 | [3] | ||
| FaDu (Head & Neck) | 0.252 | [3] | ||
| ATM | AZD0156 | Colorectal Cancer Cell Lines | 0.05 - 0.1 (used concentration) | [6] |
| KU-60019 | U87 (Glioblastoma) | Radiosensitization at 1-10 | [25] | |
| DNA-PK | AZD7648 | A549 (Lung) | 0.091 (cellular IC50) | [13] |
| HCT-116, A549, FaDu, SiHa | Sensitization at 1 | [26] | ||
| M3814 (Nedisertib) | - | 0.046 (enzymatic IC50) | [27] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and other DNA repair inhibitors.
References
- 1. onlinescientificresearch.com [onlinescientificresearch.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rsc.org [rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Utility of DNA repair protein foci for the detection of putative BRCA1-pathway defects in breast cancer biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug: Veliparib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Drug: KU-60019 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 24. researchgate.net [researchgate.net]
- 25. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bractoppin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bractoppin, a drug-like inhibitor of the human BRCA1 tandem (t)BRCT domain.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chemical and Physical Properties
A summary of this compound's relevant quantitative data is presented below. This information is essential for a comprehensive understanding of its characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C25H23FN4O[3] |
| Molecular Weight | 414.47 g/mol [3] |
| CAS Number | 2290527-07-8[3] |
| Appearance | Solid[4] |
| Melting Point | 253.2 - 253.4°C[4] |
| Boiling Point | 757°C at 760 mmHg[4] |
| Solubility in DMSO | 83 mg/mL (200.25 mM)[2][5] |
| Solubility in Ethanol | 83 mg/mL (200.25 mM)[5] |
| Water Solubility | Insoluble[5] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[3]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
Ensure adequate ventilation and have an accessible safety shower and eye wash station in the immediate work area.[3][4]
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the safe disposal of this compound waste. Note: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Segregation
Proper segregation of waste at the source is critical. This compound waste should be categorized as follows:
-
Solid this compound Waste: Includes expired or unused pure this compound, and lab materials heavily contaminated with solid this compound (e.g., weighing boats, contaminated spatulas).
-
Liquid this compound Waste: Includes solutions containing this compound, such as stock solutions or experimental media. Given its insolubility in water, organic solvents like DMSO and ethanol are likely used.[2][5] These solvent wastes are considered hazardous.
-
Contaminated Labware: Includes items with trace amounts of this compound contamination, such as pipette tips, centrifuge tubes, and gloves.
Step 2: Containerization and Labeling
-
Solid and Liquid Waste:
-
Collect solid and liquid this compound waste in separate, designated hazardous waste containers that are chemically compatible with the waste being collected (e.g., a polyethylene container for organic solvent waste).
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the container clearly with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The specific solvent(s) if it is a liquid waste (e.g., "this compound in DMSO").
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
-
Contaminated Labware:
-
Dispose of contaminated disposable labware in a designated "Chemical Waste" container or as directed by your institution's EHS.
-
Step 3: Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from drains and incompatible materials.[3] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Keep containers closed except when adding waste.
Step 4: Disposal
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.
-
Follow all institutional procedures for scheduling a waste pickup.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available as disposal is a regulated safety procedure rather than a research experiment. The appropriate disposal method is determined by the chemical's hazardous properties and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Bractoppin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Bractoppin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent and selective inhibitor of the human BRCA1 tandem(t) BRCT domain and requires careful handling due to its potential health hazards.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemical-resistant nitrile or latex gloves. Double-gloving is recommended if there is a potential for splashing.[3] |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times to protect from splashes.[2] A face shield should be used in addition to goggles when there is a high risk of splashing.[3] |
| Skin and Body Protection | Protective clothing | A lab coat or gown that is resistant to permeability by hazardous drugs.[2][4] Ensure full-length pants and closed-toe shoes are worn.[5] |
| Respiratory Protection | Suitable respirator | Use in poorly ventilated areas or when generating dust or aerosols.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any damage or leaks.
- Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
- The container should be tightly closed and clearly labeled.
2. Preparation and Use:
- All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to avoid inhalation of dust.[2]
- Ensure adequate ventilation and have an accessible safety shower and eye wash station.[2]
- Before handling, don all required PPE as specified in the table above.
- When weighing or transferring the powder, use caution to prevent aerosol formation.[2]
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, cover the spill with an absorbent material.
- Clean the spill area thoroughly with a suitable decontamination solution.
- Collect all contaminated materials in a sealed container for proper disposal.
4. First Aid Measures:
- If on skin: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing.
- If in eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2]
- If inhaled: Move the person to fresh air and keep comfortable for breathing.[2]
- If swallowed: Rinse mouth. Do NOT induce vomiting.[2] Call a physician.[2]
Disposal Plan
All waste contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be treated as hazardous waste.
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it with regular laboratory trash.
Experimental Protocol: Donning and Doffing of PPE for this compound Handling
Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) Personal Protective Equipment to prevent contamination and exposure when working with this compound.
Materials:
-
Chemical-resistant gloves (inner and outer pair)
-
Safety goggles with side shields
-
Face shield
-
Permeability-resistant lab coat or gown
-
Suitable respirator (if required by risk assessment)
Procedure:
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respirator (if applicable): If a respirator is required, perform a seal check.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if splashing is a risk.
-
Gloves: Don the first pair of gloves (inner). Tuck the cuffs of the gown into the gloves. Don the second pair of gloves (outer) over the first, extending the cuff over the sleeve of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown and peel it away from the body, turning it inside out to contain any contamination. Dispose of it in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield and then the goggles from the back of the head forward. Place them in a designated area for decontamination.
-
Respirator (if applicable): Remove the respirator from behind the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Workflow Visualizations
Caption: this compound Handling and Disposal Workflow.
Caption: this compound Spill Response Plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
